R110 azide, 6-isomer
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20N6O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31) |
InChI Key |
HOPHNLQKZDCUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
What is R110 azide 6-isomer structure
An In-Depth Technical Guide to Rhodamine 110 (R110) Azide, 6-Isomer
Introduction
Rhodamine 110 (R110) azide, 6-isomer, is a highly efficient fluorescent probe belonging to the rhodamine family of dyes. Characterized by its high quantum yield, photostability, and a green fluorescence emission profile, it serves as a superior alternative to fluorescein-based dyes like FAM or FITC for many applications.[1] The key feature of this molecule is its terminal azide (-N₃) group, which makes it an ideal reagent for bioorthogonal "click chemistry" reactions.[2] Specifically, it is used to covalently label biomolecules that have been modified to contain an alkyne group, enabling fluorescent tracking and visualization in complex biological systems. This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications for researchers in drug development and life sciences.
Chemical Structure and Physicochemical Properties
The foundational structure of R110 azide 6-isomer is the rhodamine 110 xanthene core. The "6-isomer" designation refers to the point of attachment of the functional linker on the pendant phenyl ring. The azide group is located at the terminus of this linker, positioned for reaction.
Quantitative Data Summary
The key physicochemical and photophysical properties of R110 azide, 6-isomer are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C₂₄H₂₀N₆O₄ | [2] |
| Molecular Weight | 456.45 g/mol | [2] |
| CAS Number | 1622395-29-2 | [2] |
| Appearance | Yellow solution or Violet powder | |
| Excitation Maximum (λex) | ~496 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Molar Extinction Coeff. (ε) | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Purity | ≥95% (as determined by ¹H NMR and HPLC-MS) | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) | |
| Storage Conditions | Store at -20°C, protected from light |
Synthesis and Characterization
The synthesis of isomerically pure this compound is a multi-step process that begins with the creation of its carboxylic acid precursor, followed by conversion to the final azide product.
Experimental Protocol: Synthesis
Stage 1: Synthesis and Isolation of 6-Carboxyrhodamine 110
The synthesis of the 5(6)-carboxyrhodamine 110 isomer mixture is achieved through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted methods can significantly reduce reaction times. The direct separation of the resulting 5- and 6-carboxy isomers is challenging due to their similar high polarity. A common and effective strategy involves esterification of the isomer mixture, which allows for chromatographic separation, followed by hydrolysis to yield the pure 6-carboxy isomer.
-
Step 1 (Condensation): Condense two equivalents of 3-aminophenol with one equivalent of trimellitic anhydride under heating, often with an acid catalyst, to produce a mixture of 5- and 6-carboxyrhodamine 110.
-
Step 2 (Esterification): Convert the carboxylic acid groups of the isomer mixture to methyl esters by reacting with methanol under acidic conditions.
-
Step 3 (Separation): Separate the 5- and 6-carboxymethyl ester isomers using silica gel column chromatography.
-
Step 4 (Hydrolysis): Hydrolyze the purified 6-carboxymethyl ester derivative under basic conditions to yield pure 6-carboxyrhodamine 110.
Stage 2: Amide Coupling to Form this compound
The purified 6-carboxyrhodamine 110 is converted to the final azide product via an amide bond-forming reaction. This involves coupling the carboxylic acid with a short, amine-terminated linker that also contains an azide group, such as 3-azidopropylamine. Standard peptide coupling reagents are used to facilitate this reaction.
-
Step 1 (Activation): Activate the carboxylic acid of 6-carboxyrhodamine 110 using a coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), in an anhydrous polar aprotic solvent (e.g., DMF).
-
Step 2 (Coupling): Add an azido-amine (e.g., 3-azidopropylamine) to the activated carboxylic acid solution.
-
Step 3 (Reaction): Allow the reaction to proceed at room temperature until completion, which can be monitored by HPLC.
-
Step 4 (Purification): Purify the final product, R110 azide 6-isomer, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation are typically performed using reverse-phase HPLC.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or triethylammonium acetate for improved peak shape) is effective.
-
Detection: A PDA or fluorescence detector set to the absorbance maximum (~496 nm) or emission maximum (~520 nm) of the dye. The desired product should appear as a single major peak.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR is used to confirm the chemical structure. While a specific spectrum for this exact compound is not widely published, the spectrum is expected to show characteristic signals for the xanthene core protons, distinct aromatic proton patterns confirming the 6-isomer substitution, and signals corresponding to the protons on the azidopropyl linker.
Application in Bioconjugation via Click Chemistry
The primary utility of R110 azide is for the fluorescent labeling of alkyne-modified biomolecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry. This reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage.
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Biomolecule
This protocol provides a general starting point for labeling a protein or oligonucleotide that has been functionalized with a terminal alkyne.
-
Reagent Preparation:
-
Azide Dye Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh immediately before use.
-
Copper(I) Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of a water-soluble Cu(I)-stabilizing ligand like THPTA in deionized water. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.
-
-
Labeling Reaction (Example for 50 µL total volume):
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein lysate) with a suitable buffer (e.g., PBS) to a final volume of ~30 µL.
-
Add 2-10 equivalents of the R110 azide stock solution.
-
Prepare the catalyst premix: add 5 µL of the THPTA ligand solution to 5 µL of the CuSO₄ solution and vortex briefly.
-
Add the 10 µL of catalyst premix to the biomolecule-azide mixture and vortex.
-
Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently. Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove unreacted dye and reagents from the labeled biomolecule using an appropriate method based on the molecule's size and properties, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
References
R110 Azide 6-Isomer: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Rhodamine 110 (R110) Azide, 6-Isomer. This bright, photostable fluorescent probe is a key reagent in the field of bioconjugation, enabling the precise labeling of biomolecules through "click chemistry."
Core Chemical and Physical Properties
R110 Azide, 6-Isomer is the pure 6-isomer of the rhodamine dye, functionalized with a reactive azide group. It exhibits spectral properties similar to fluorescein but offers enhanced photostability, making it a superior alternative for demanding fluorescence-based applications. It is often used as a replacement for DyLight 488 and FAM (fluorescein). The azide moiety allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted cycloaddition reactions.
Physicochemical and Spectral Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₀N₆O₄ | [1] |
| Molecular Weight | 456.5 g/mol | [1] |
| CAS Number | 1622395-29-2 | [1][2] |
| Appearance | Violet powder / Yellow solution | [2] |
| Purity | >95% (by ¹H NMR and HPLC-MS) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | |
| Excitation Maximum (λex) | 496 nm | |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Storage Conditions | Store at -20°C in the dark. |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the preparation of its precursor, 6-Carboxyrhodamine 110, followed by the conversion of the carboxylic acid group to an azide.
Synthesis of 6-Carboxyrhodamine 110
A common method for synthesizing the 5(6)-carboxyrhodamine 110 isomer mixture is through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted synthesis has been shown to reduce reaction times and the amount of concentrated sulfuric acid required. The resulting 5- and 6-isomers are then separated, often after esterification to improve their separation by chromatography, followed by hydrolysis to yield the pure 6-isomer of carboxyrhodamine 110.
Conversion to this compound
Reactivity in Click Chemistry
The azide group of this compound is the key to its utility in bioconjugation. It readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole linkage. This "click chemistry" can be performed under two main modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein or nucleic acid) with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for R110 Azide (e.g., DMSO or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Add the this compound stock solution to the biomolecule solution. A 4 to 50-fold molar excess of the azide is a common starting point.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution in a 1:2 molar ratio. Allow this to stand for a few minutes.
-
-
Initiation of the Reaction:
-
Add the catalyst premix to the biomolecule-azide mixture. A final copper concentration of 50 to 250 µM is typical.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting column) for proteins or ethanol precipitation for nucleic acids.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is for the copper-free labeling of an azide-modified biomolecule using a strained cyclooctyne-functionalized R110 derivative. For this reaction, either the R110 derivative contains the cyclooctyne and the biomolecule the azide, or vice-versa. The following protocol assumes the use of this compound with a cyclooctyne-modified biomolecule.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., containing DBCO, BCN)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for R110 Azide (e.g., DMSO)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
Combine the cyclooctyne-modified biomolecule and the this compound in a reaction tube. The molar ratio will need to be optimized, but often a small excess of the azide is used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled biomolecule using an appropriate method as described in the CuAAC protocol to remove unreacted R110 Azide.
-
Visualizations of Pathways and Workflows
To further elucidate the chemical processes and experimental designs, the following diagrams are provided.
References
Technical Guide: Rhodamine 110 Azide 6-Isomer
CAS Number: 1622395-29-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rhodamine 110 azide 6-isomer, a key fluorescent probe for bioconjugation via click chemistry. The information compiled herein is intended to support researchers and scientists in the fields of molecular biology, drug development, and diagnostics.
Core Properties and Specifications
Rhodamine 110 azide 6-isomer is a derivative of the highly fluorescent and photostable Rhodamine 110 dye. The presence of an azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This bioorthogonal reaction is highly specific and efficient, making it an ideal method for labeling proteins, nucleic acids, and other molecules in complex biological systems.
The photophysical properties of Rhodamine 110 azide 6-isomer are comparable to fluorescein, though it exhibits greater photostability.[2] It can serve as a substitute for other popular green-emitting fluorophores such as DyLight 488 and FAM (fluorescein).[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Rhodamine 110 azide 6-isomer, compiled from various suppliers and technical datasheets.
| Property | Value | References |
| CAS Number | 1622395-29-2 | |
| Molecular Formula | C₂₄H₂₀N₆O₄ | |
| Molecular Weight | 456.45 g/mol | |
| Excitation Maximum (λex) | 496 nm | |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | |
| Appearance | Violet powder / Yellow solution |
Synthesis
A common challenge in rhodamine synthesis is the formation of regioisomers (5- and 6-isomers) which can be difficult to separate due to their similar physical properties. Modern synthetic strategies aim to overcome this by using starting materials that allow for isomerically pure products. One published method for synthesizing 5(6)-carboxy-rhodamine 110 isomers involves the microwave-assisted condensation of 3-aminophenol and trimellitic anhydride, followed by esterification to facilitate separation of the isomers, and subsequent hydrolysis. The separated 6-carboxy-rhodamine 110 could then be converted to the corresponding azide.
Experimental Protocols
The primary application of Rhodamine 110 azide 6-isomer is the fluorescent labeling of alkyne-containing biomolecules via a copper(I)-catalyzed click chemistry reaction. The following is a general protocol for this procedure, which should be optimized for specific applications.
Protocol: Fluorescent Labeling of an Alkyne-Modified Biomolecule
Materials:
-
Rhodamine 110 azide 6-isomer
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Rhodamine 110 azide 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-modified biomolecule: Dissolve the biomolecule in an appropriate amine-free buffer to a desired concentration (e.g., 1-10 mg/mL for proteins, 100 µM for oligonucleotides).
-
Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.
-
TBTA (or other ligand): Prepare a 10 mM stock solution in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Rhodamine 110 azide 6-isomer stock solution. A molar excess of the dye (e.g., 5-10 fold) over the biomolecule is typically used.
-
Add the TBTA solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Add the copper(II) sulfate solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification of the Labeled Biomolecule:
-
Following the incubation, remove the unreacted dye and other small molecules from the labeled biomolecule. This can be achieved by:
-
Size-Exclusion Chromatography: Use a desalting column appropriate for the size of the biomolecule.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer.
-
Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can be effective.
-
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 496 nm (for Rhodamine 110).
-
Store the fluorescently labeled biomolecule at 4°C or -20°C, protected from light.
-
Visualization of Workflows and Pathways
Experimental Workflow: Click Chemistry Labeling
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with Rhodamine 110 azide 6-isomer.
Caption: Workflow for biomolecule labeling using click chemistry.
Conceptual Signaling Pathway Application
While specific signaling pathway studies utilizing Rhodamine 110 azide 6-isomer are not detailed in the available literature, a common application for such fluorescent probes is the tracking of a labeled protein within a cellular signaling cascade. For instance, a protein of interest involved in a kinase cascade could be metabolically labeled with an alkyne-containing amino acid, followed by reaction with Rhodamine 110 azide for visualization.
The following diagram illustrates a conceptual signaling pathway where a fluorescently labeled protein could be tracked.
Caption: Conceptual kinase cascade with a labeled protein.
Applications
Rhodamine 110 azide 6-isomer is a versatile tool for a wide range of applications in life sciences research, including:
-
Fluorescence Microscopy: Labeled antibodies or other affinity probes can be used to visualize the localization of specific targets in fixed or live cells.
-
Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify specific cell populations.
-
High-Throughput Screening: The bright and stable fluorescence of Rhodamine 110 is advantageous for developing robust assays for drug discovery.
-
Nucleic Acid Analysis: Labeling of DNA or RNA probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.
-
Enzyme Assays: Synthesis of fluorogenic substrates where the fluorescence of Rhodamine 110 is quenched and subsequently released upon enzymatic cleavage.
Storage and Handling
Rhodamine 110 azide 6-isomer should be stored at -20°C in the dark. When handled as a solution in DMSO, it should be protected from moisture. Avoid prolonged exposure to light to prevent photobleaching. Standard laboratory safety precautions should be taken when handling this compound.
References
An In-depth Technical Guide to R110 Azide 6-Isomer for Researchers and Drug Development Professionals
Introduction: Rhodamine 110 (R110) azide 6-isomer is a highly efficient, green-fluorescent dye belonging to the rhodamine family of fluorophores. Possessing a terminal azide group, this molecule is an essential tool for bioorthogonal chemistry, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "Click Chemistry." Its high photostability and quantum yield make it a superior alternative to other green fluorescent dyes such as fluorescein for the sensitive detection and imaging of a wide array of biomolecules. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols relevant to the use of R110 azide 6-isomer in research and drug development.
Core Properties of R110 Azide 6-Isomer
The utility of R110 azide 6-isomer as a fluorescent probe is defined by its distinct physicochemical and spectral properties. These characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 456.45 g/mol | [1][2] |
| Molecular Formula | C₂₄H₂₀N₆O₄ | [2] |
| Appearance | Violet powder / Yellow solution | [2] |
| Excitation Maximum (λex) | 496 nm | [2] |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Purity | ≥95% (determined by ¹H NMR and HPLC-MS) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | |
| Storage Conditions | Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Avoid prolonged exposure to light. |
Key Applications in Research and Drug Development
R110 azide 6-isomer is a versatile tool with broad applications in molecular biology, cell biology, and drug discovery. Its primary function is to fluorescently label biomolecules that have been modified to contain an alkyne group.
-
Bioconjugation: The azide group on R110 azide 6-isomer allows for its covalent attachment to alkyne-modified biomolecules such as DNA, RNA, proteins, and carbohydrates through "click chemistry". This enables the creation of highly specific and stably labeled molecules for various downstream applications.
-
Cellular Imaging: Due to its high fluorescence quantum yield and photostability, R110 azide 6-isomer is an excellent choice for live-cell imaging and high-content screening. It allows for the visualization of the localization and trafficking of labeled biomolecules within cells.
-
Genotyping and DNA Analysis: R110 azide 6-isomer can be used to label DNA fragments for visualization in techniques like capillary electrophoresis for genotyping and gel shift experiments.
-
Diagnostics and Biosensing: The bright and stable fluorescence of the R110 core makes it a reliable reporter in various fluorescence-based assays, biosensor development, and molecular diagnostics.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with R110 Azide 6-Isomer via Click Chemistry
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified oligonucleotide with R110 azide 6-isomer.
Materials:
-
Alkyne-modified oligonucleotide
-
R110 azide 6-isomer
-
Anhydrous DMSO
-
2M Triethylammonium acetate buffer, pH 7.0
-
5 mM Ascorbic Acid Stock solution (freshly prepared in water)
-
10 mM Copper(II)-TBTA Stock in 55% DMSO
-
Nuclease-free water
-
Inert gas (e.g., nitrogen or argon)
-
Reagents for purification (e.g., acetone or ethanol, HPLC system)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of R110 azide 6-isomer in anhydrous DMSO.
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)
-
Nuclease-free water to adjust volume
-
2M Triethylammonium acetate buffer, pH 7.0 (to a final concentration of 0.2 M)
-
DMSO (to a final concentration of 50% v/v)
-
-
Vortex the mixture.
-
Add the R110 azide 6-isomer stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex briefly.
-
Add the 5 mM Ascorbic Acid Stock solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA Stock to a final concentration of 0.5 mM.
-
Flush the vial with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate at room temperature overnight, protected from light.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone. Mix well and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Discard the supernatant and wash the pellet with acetone.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Further purify the conjugate by reverse-phase HPLC or PAGE.
-
Protocol 2: Conceptual Application in Apoptosis Detection
Rhodamine 110-based probes are instrumental in studying apoptosis. Specifically, peptide substrates linked to Rhodamine 110 can be designed to be cleaved by caspases, key effector enzymes in the apoptotic cascade. While R110 azide 6-isomer is not directly a caspase substrate, it can be used to synthesize such probes. The principle involves a non-fluorescent bis-amide substrate of R110 which, upon cleavage by an active caspase, releases the highly fluorescent Rhodamine 110.
Conceptual Workflow:
-
Probe Synthesis: Synthesize a peptide with a specific caspase recognition sequence (e.g., DEVD for caspase-3) and couple it to the amino groups of Rhodamine 110. This can be achieved through various chemical strategies, potentially involving the use of an alkyne-modified peptide and R110 azide 6-isomer via click chemistry. The resulting conjugate is designed to be non-fluorescent.
-
Cell Treatment: Treat cells with an apoptosis-inducing agent.
-
Probe Incubation: Incubate the treated cells with the R110-based caspase substrate.
-
Fluorescence Detection: In apoptotic cells, active caspases will cleave the peptide, liberating Rhodamine 110 and leading to a significant increase in green fluorescence. This can be quantified using flow cytometry or visualized by fluorescence microscopy.
Visualizations
Click Chemistry Workflow
Caption: General workflow for labeling biomolecules with R110 azide 6-isomer.
Apoptosis Signaling Pathway and Detection
Caption: Conceptual use of a R110-based substrate to detect caspase activity during apoptosis.
References
An In-depth Technical Guide to R110 Azide 6-Isomer: Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Rhodamine 110 (R110) azide 6-isomer, a fluorescent probe widely utilized in biological imaging and molecular diagnostics. The document details its core photophysical characteristics, outlines a standardized experimental protocol for spectral measurements, and describes its primary application in bioconjugation via "click chemistry."
Core Photophysical Properties
R110 azide 6-isomer is a derivative of the highly fluorescent rhodamine dye, functionalized with an azide group. This modification allows for its covalent attachment to alkyne-modified biomolecules through a bioorthogonal click reaction.[1] Its spectral characteristics are similar to fluorescein, but it offers enhanced photostability.[2][]
The key photophysical parameters of R110 azide 6-isomer are summarized in the table below, providing a quick reference for experimental design and data analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 496 nm | [2][4] |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Molecular Formula | C₂₄H₂₀N₆O₄ | |
| Molecular Weight | 456.5 g/mol | |
| CAS Number | 1622395-29-2 |
Experimental Protocol: Measurement of Excitation and Emission Spectra
The following protocol outlines a standardized method for determining the excitation and emission spectra of R110 azide 6-isomer. This procedure can be adapted for various spectrofluorometers.
Reagents and Materials:
-
R110 azide 6-isomer
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar organic solvent (e.g., DMF, alcohols)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of R110 azide 6-isomer in anhydrous DMSO at a concentration of 1-10 mM. Ensure the dye is fully dissolved. Store in the dark at -20°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution in a suitable buffer (e.g., PBS) to a final concentration appropriate for fluorescence measurements (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 520 nm).
-
Scan a range of excitation wavelengths (e.g., 400-510 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (e.g., 496 nm).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Data Analysis:
-
Correct the spectra for instrument-specific variations and buffer background fluorescence.
-
Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
-
Application in Click Chemistry
The primary application of R110 azide 6-isomer is in the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified molecule, such as a protein, nucleic acid, or small molecule.
Experimental Workflow: Click Chemistry Labeling
The following diagram illustrates a typical workflow for labeling an alkyne-modified biomolecule with R110 azide 6-isomer.
Caption: Workflow for labeling biomolecules using R110 azide 6-isomer via click chemistry.
Logical Relationship: Spectral Measurement
The process of determining the excitation and emission spectra follows a logical sequence to ensure accurate characterization of the fluorophore.
Caption: Logical flow for determining the excitation and emission maxima of a fluorophore.
References
An In-depth Technical Guide to the Fluorescence Quantum Yield of R110 Azide 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence quantum yield of Rhodamine 110 (R110) azide 6-isomer, a critical parameter for its application in various research and drug development contexts. It includes quantitative data, detailed experimental protocols for quantum yield determination, and a description of relevant signaling pathways where this fluorophore is employed.
Core Data Presentation
The photophysical properties of R110 azide 6-isomer are crucial for its use as a fluorescent probe. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, is a key characteristic.
| Compound | Fluorescence Quantum Yield (Φf) | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| R110 azide, 6-isomer | 0.9 | Not Specified | ~500 nm[1] | ~522 nm[1] |
Note: The solvent and specific excitation/emission maxima can influence the precise quantum yield value. The provided wavelengths are for the parent compound, Rhodamine 110.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of R110 azide 6-isomer can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[2][3] Rhodamine B is a commonly used standard for this purpose.[4]
Principle
The relative fluorescence quantum yield is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φx is the fluorescence quantum yield of the sample (R110 azide 6-isomer).
-
Φst is the fluorescence quantum yield of the standard (e.g., Rhodamine B).
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively.
Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
R110 azide 6-isomer
-
Fluorescence standard (e.g., Rhodamine B in ethanol, Φf = 0.7)
-
Spectroscopic grade solvents (e.g., ethanol)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the R110 azide 6-isomer and the standard (Rhodamine B) in the same solvent to minimize errors related to solvent effects.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each diluted solution using the spectrofluorometer. Ensure that the excitation and emission slits are kept constant for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the gradient (slope) of the resulting linear plots for both the sample (Gradx) and the standard (Gradst).
-
-
Calculation: Use the equation mentioned in the "Principle" section to calculate the fluorescence quantum yield of the R110 azide 6-isomer. If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1.
Caption: Workflow for determining fluorescence quantum yield.
Signaling Pathways and Applications
R110 azide 6-isomer is a valuable tool in bioorthogonal chemistry, which allows for the study of biomolecules in their native environments. The azide group serves as a chemical handle that can be selectively targeted through specific ligation reactions.
Bioorthogonal Labeling
The primary "signaling" application of R110 azide is in bioorthogonal labeling, where the azide-functionalized rhodamine is introduced into a biological system and then selectively reacted with a probe bearing a complementary functional group. This allows for the visualization and tracking of specific biomolecules or cellular processes. Two common bioorthogonal reactions involving azides are:
-
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. The phosphine can be conjugated to a biomolecule of interest, and upon reaction with the azide-containing fluorophore, a stable amide bond is formed, effectively labeling the target.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by copper(I). This reaction forms a stable triazole linkage and is widely used for labeling biomolecules in vitro and in fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity associated with the copper catalyst in live-cell imaging, a copper-free version of the click reaction was developed. SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.
References
R110 Azide 6-Isomer: A Technical Guide to Solubility, Storage, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and handling procedures for Rhodamine 110 (R110) azide 6-isomer, a fluorescent probe widely utilized in bioorthogonal chemistry. The document details its solubility in common laboratory solvents, recommended storage conditions for maintaining its integrity, and a comprehensive protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Core Properties and Storage
R110 azide 6-isomer is a derivative of the highly fluorescent rhodamine 110 dye, functionalized with an azide moiety. This modification allows for its covalent attachment to alkyne-containing biomolecules through a highly specific and efficient click reaction. Its primary application lies in the fluorescent labeling of nucleic acids, proteins, and other biomolecules for visualization and quantification in various experimental setups, including capillary electrophoresis and gel shift assays.
Solubility
The solubility of R110 azide 6-isomer is a critical factor for its effective use in labeling protocols. While exhaustive quantitative data is not widely published, the compound is known to be soluble in polar organic solvents. For practical applications, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mM | Commonly sold as a 10 mM solution, indicating good solubility at this concentration.[1][2][3] |
| Dimethylformamide (DMF) | Soluble | Qualitative data indicates solubility.[2] |
| Alcohols (e.g., Ethanol) | Soluble | Qualitative data indicates solubility. |
| Water | Low solubility | Inferred from the properties of similar azide-modified dyes. |
Table 1: Solubility of R110 Azide 6-Isomer in Common Laboratory Solvents.
Storage and Stability
Proper storage is essential to prevent the degradation of R110 azide 6-isomer and to ensure its performance in experimental applications. The compound is sensitive to light and should be stored accordingly.
| Parameter | Condition | Duration |
| Storage Temperature | -20°C | 24 months |
| Light Exposure | In the dark | N/A |
| Atmosphere | Desiccate (recommended for solid form) | N/A |
| Transportation | Room temperature | Up to 3 weeks |
Table 2: Recommended Storage and Handling Conditions for R110 Azide 6-Isomer.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following protocol provides a general procedure for the labeling of alkyne-modified biomolecules (e.g., DNA, proteins) with R110 azide 6-isomer using a copper(I)-catalyzed click reaction.
Materials and Reagents
-
Alkyne-modified biomolecule
-
R110 azide 6-isomer
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water (for nucleic acid labeling)
-
Phosphate-buffered saline (PBS) (for protein labeling)
-
Appropriate buffers and purification materials
Preparation of Stock Solutions
-
R110 Azide 6-Isomer: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-Modified Biomolecule: Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., nuclease-free water for DNA) to a desired concentration (e.g., 100 µM).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (THPTA or TBTA): Prepare a 100 mM stock solution of THPTA in nuclease-free water or TBTA in DMSO.
-
Sodium Ascorbate: Prepare a fresh 100 mM or 300 mM stock solution in nuclease-free water immediately before use.
Labeling Procedure
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer.
-
Add the 10 mM R110 azide 6-isomer stock solution to the mixture. The molar ratio of azide to alkyne may need to be optimized, but a starting point of 1.5 to 4 equivalents of azide is common.
-
Add the ligand (THPTA or TBTA) solution, followed by the CuSO₄ solution. A common practice is to pre-mix the CuSO₄ and ligand before adding to the reaction.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can be gently vortexed during incubation.
-
Following incubation, the labeled biomolecule can be purified from unreacted components using methods such as ethanol precipitation (for DNA) or size-exclusion chromatography (for proteins).
Logical Pathway for Bioconjugation
The underlying principle of using R110 azide 6-isomer is the bioorthogonal nature of the azide and alkyne functional groups. These groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes. The copper(I) catalyst, generated in situ by the reduction of CuSO₄ with sodium ascorbate, is crucial for accelerating the cycloaddition reaction. The resulting stable triazole linkage covalently attaches the R110 fluorophore to the target biomolecule.
References
A Technical Guide to the Comparative Photostability of R110 Azide 6-Isomer and Fluorescein for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a fluorescent probe is a critical determinant for the success of sensitive and quantitative fluorescence-based assays. This guide provides an in-depth technical comparison of the photostability of two commonly employed green-emitting fluorescent azides: Rhodamine 110 (R110) azide 6-isomer and fluorescein azide. While both fluorophores are extensively used for biomolecular labeling via "click chemistry," their performance under prolonged or intense illumination varies significantly. This document presents a comprehensive analysis of their photophysical properties, detailed experimental protocols for evaluating photostability, and visual workflows to guide researchers in making an informed decision for their specific application. The evidence strongly indicates that R110 azide 6-isomer offers superior photostability compared to fluorescein azide, rendering it a more suitable candidate for demanding applications such as time-lapse live-cell imaging and single-molecule studies.
Introduction
Fluorescence labeling has become an indispensable tool in biological research and drug development, enabling the visualization and quantification of biomolecules with high specificity and sensitivity. The covalent attachment of fluorescent dyes to proteins, nucleic acids, and other cellular components allows for the investigation of their localization, dynamics, and interactions. The advent of bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the process of fluorescently labeling biomolecules with minimal perturbation to their native function.
Among the plethora of available fluorescent probes, green-emitting dyes are particularly popular due to their compatibility with common laser lines (e.g., 488 nm) and filter sets. Fluorescein and Rhodamine 110 are two foundational scaffolds for green fluorescent dyes. While both are bright and efficient fluorophores, their susceptibility to photobleaching—the irreversible photodegradation of a fluorophore—can be a significant limiting factor in many experimental contexts. This guide focuses on the azide derivatives of these dyes, specifically R110 azide 6-isomer and 6-carboxyfluorescein azide (6-FAM azide), to provide a direct comparison of their photostability.
Photophysical Properties: A Quantitative Comparison
The brightness and photostability of a fluorophore are governed by its intrinsic photophysical properties. Brightness is a function of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf), while photostability is inversely related to the photobleaching quantum yield (Φb). A higher photobleaching quantum yield indicates a greater propensity for the dye to be destroyed upon absorbing a photon.
The following table summarizes the key photophysical parameters for R110 azide 6-isomer and 6-FAM azide, a common isomer of fluorescein azide.
| Property | R110 Azide 6-Isomer | 6-FAM Azide (Fluorescein) |
| Excitation Maximum (λex) | ~496 nm | ~494-496 nm[1][2] |
| Emission Maximum (λem) | ~520 nm | ~516-520 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹[3] | ~75,000 - 83,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | ~0.9 | ~0.9 |
| Photostability | High | Low |
While the excitation and emission spectra, as well as the brightness (a product of ε and Φf), of R110 azide 6-isomer and 6-FAM azide are remarkably similar, their photostability is a key differentiating factor. Rhodamine dyes, in general, are known to be significantly more resistant to photobleaching than fluorescein-based dyes. This is attributed to the different chemical structures of their xanthene cores.
Experimental Protocols for Photostability Assessment
To empirically determine and compare the photostability of R110 azide 6-isomer and fluorescein azide, a standardized protocol using fluorescence microscopy is recommended.
Objective
To quantify and compare the rate of photobleaching of R110 azide 6-isomer and fluorescein azide under controlled illumination conditions.
Materials
-
R110 azide 6-isomer
-
6-FAM azide
-
Alkyne-functionalized biomolecule (e.g., alkyne-modified BSA or oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Glass-bottom imaging dishes
-
Fluorescence microscope (widefield or confocal) with a 488 nm laser line and appropriate emission filters (e.g., 500-550 nm bandpass).
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology
Step 1: Labeling of Biomolecules via Click Chemistry
-
Dissolve the alkyne-modified biomolecule in PBS.
-
Prepare stock solutions of R110 azide 6-isomer and 6-FAM azide in DMSO (e.g., 10 mM).
-
In separate reaction tubes, combine the alkyne-biomolecule with a molar excess of the respective azide dye.
-
Prepare a fresh catalyst solution by mixing CuSO₄ and TBTA in a suitable solvent, followed by the addition of sodium ascorbate.
-
Add the catalyst solution to the reaction mixtures.
-
Incubate the reactions at room temperature for 1-2 hours, protected from light.
-
Purify the labeled biomolecules to remove unreacted dye and catalyst components using an appropriate method (e.g., size exclusion chromatography or dialysis).
Step 2: Sample Preparation for Imaging
-
Coat the glass-bottom imaging dishes with the purified, fluorescently labeled biomolecules. This can be achieved through passive adsorption or specific surface chemistry to ensure immobilization.
-
Wash the dishes thoroughly with PBS to remove any unbound conjugates.
-
Add fresh PBS to the dishes for imaging.
Step 3: Time-Lapse Fluorescence Imaging
-
Place the imaging dish on the microscope stage.
-
Select a region of interest (ROI) with a uniform distribution of the fluorescent signal.
-
Set the imaging parameters:
-
Excitation: 488 nm laser at a constant power density (e.g., 10 W/cm²). It is crucial to use the same power for both dyes to ensure a fair comparison.
-
Emission: Collect fluorescence between 500-550 nm.
-
Acquisition: Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-15 minutes).
-
Step 4: Data Analysis
-
Open the time-lapse image series in an image analysis software.
-
Define an ROI within the fluorescent area and a background ROI in a region without fluorescence.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Subtract the mean background intensity from the mean ROI intensity for each time point to correct for background noise.
-
Normalize the fluorescence intensity at each time point (It) to the initial fluorescence intensity (I₀): Normalized Intensity = It / I₀.
-
Plot the normalized fluorescence intensity as a function of time for both R110 azide 6-isomer and fluorescein azide.
-
Fit the resulting photobleaching curves to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflow for biomolecule labeling via click chemistry and the procedure for assessing photostability.
Conclusion and Recommendations
-
Long-term or time-lapse imaging: Minimizing signal loss over extended acquisition periods.
-
High-intensity illumination: Such as in confocal microscopy, super-resolution microscopy, and single-molecule imaging, where photobleaching is a major limiting factor.
-
Quantitative analysis: Ensuring that changes in fluorescence intensity are due to biological phenomena rather than dye degradation.
For researchers and drug development professionals engaged in demanding fluorescence applications, the selection of R110 azide 6-isomer over fluorescein azide can lead to higher quality data, longer observation times, and more reliable quantitative results. While fluorescein azide remains a viable option for endpoint assays or experiments with short exposure times, its susceptibility to photobleaching should be a critical consideration in experimental design.
References
The Vibrant World of Rhodamine Dyes: A Technical Guide to Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Rhodamine dyes, a class of exceptionally bright and photostable fluorophores, have become indispensable tools in biological research and drug development. Their utility is significantly enhanced when coupled with the power of click chemistry, a set of bioorthogonal reactions that enable the precise and efficient labeling of biomolecules in complex environments. This technical guide provides an in-depth exploration of rhodamine dyes tailored for click chemistry, offering a comprehensive overview of their properties, detailed experimental protocols, and the underlying principles of their application.
Core Principles: Rhodamines and Click Chemistry
Rhodamine dyes are characterized by their xanthene core structure, which is responsible for their brilliant fluorescence and high quantum yields.[1] Modifications to this core and its substituents allow for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, to suit a wide range of imaging applications.[2]
Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a robust method for covalently attaching rhodamine dyes to biomolecules.[3] These reactions are highly specific, proceeding with high efficiency under mild, biocompatible conditions, making them ideal for labeling sensitive biological samples.[4] The azide and alkyne functional groups are largely absent in biological systems, ensuring that the labeling is highly selective.[4]
Quantitative Photophysical Properties of Rhodamine Dyes
The selection of an appropriate rhodamine dye is critical for successful fluorescence-based experiments. The following table summarizes the key photophysical properties of several common rhodamine derivatives used in click chemistry applications.
| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Rhodamine B | 546 | 567 | 106,000 | 0.70 | Ethanol |
| Rhodamine 6G | 530 | 550 | 116,000 | 0.95 | Ethanol |
| Tetramethylrhodamine (TMR) | 550 | 573 | 92,000 | 0.40 | Ethanol |
| Rhodamine 110 | 498 | 520 | 78,000 | 0.88 | Ethanol |
| Rhodamine 123 | 511 | 534 | 85,200 | 0.90 | Ethanol |
| Rhodamine-N3 Chloride | 544 | 576 | N/A | N/A | N/A |
Visualizing Click Chemistry Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the core concepts and workflows of click chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of rhodamine derivatives and their application in labeling various biomolecules via click chemistry.
Synthesis of Rhodamine-Azide
This protocol describes a general method for the synthesis of a rhodamine-azide derivative.
Materials:
-
Rhodamine B
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
3-Azidopropan-1-amine
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve Rhodamine B, DSC, DMAP, and Et3N in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 3-azidopropan-1-amine to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH2Cl2.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired rhodamine-azide.
Synthesis of Rhodamine-Alkyne
This protocol outlines a method for preparing a rhodamine-alkyne derivative.
Materials:
-
Fluorescein ditriflate
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Propargylamine
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried flask, add fluorescein ditriflate, Pd(OAc)2, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous 1,4-dioxane, propargylamine, and Cs2CO3.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the rhodamine-alkyne.
Protein Labeling via CuAAC
This protocol details the labeling of an alkyne-modified protein with a rhodamine-azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rhodamine-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Protein labeling buffer (optional, may contain additives to protect the protein)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer (if used).
-
Prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA/TBTA ligand stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the rhodamine-azide stock solution to the protein solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the protein).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove the excess dye and catalyst by size-exclusion chromatography or dialysis.
DNA Labeling via SPAAC
This protocol describes the labeling of an azide-modified DNA oligonucleotide with a rhodamine-cyclooctyne.
Materials:
-
Azide-modified DNA oligonucleotide
-
Rhodamine-DBCO (dibenzocyclooctyne) or other strained cyclooctyne derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified DNA oligonucleotide in the reaction buffer.
-
Add the rhodamine-cyclooctyne derivative to the DNA solution (typically a 5-20 fold molar excess).
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 37 °C for faster reaction, protected from light.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or gel electrophoresis).
-
Upon completion, the labeled DNA can be purified by ethanol precipitation or using a commercial DNA purification kit to remove excess dye.
Glycan Labeling in Live Cells
This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent labeling with a rhodamine-alkyne via CuAAC.
Materials:
-
Cultured cells
-
Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Rhodamine-alkyne
-
Click chemistry reaction buffer (containing CuSO4, ligand, and reducing agent)
-
Wash buffer (e.g., PBS)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified sugar analog for 24-48 hours to allow for its incorporation into cellular glycans.
-
Cell Harvest and Fixation (Optional): Harvest the cells and, if desired, fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Click Reaction:
-
Wash the cells with wash buffer.
-
Incubate the cells with the click chemistry reaction buffer containing the rhodamine-alkyne for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with wash buffer to remove unreacted reagents.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Lipid Labeling via Click Chemistry
This protocol describes a general approach for labeling lipids that have been functionalized with an azide or alkyne group.
Materials:
-
Azide or alkyne-functionalized lipid
-
Complementary rhodamine-alkyne or rhodamine-azide
-
Click chemistry reagents (as described in the protein labeling protocol for CuAAC)
-
Organic solvent (e.g., chloroform, methanol) for lipid handling
Procedure:
-
Dissolve the functionalized lipid in an appropriate organic solvent.
-
Add the rhodamine dye and the click chemistry reagents.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the labeled lipid can be purified using column chromatography to remove unreacted dye and catalysts.
-
The purified fluorescently labeled lipid can then be used for various applications, such as incorporation into liposomes or for cellular imaging studies.
Conclusion
The combination of rhodamine dyes and click chemistry offers a powerful and versatile platform for the fluorescent labeling of a wide array of biomolecules. The high specificity, efficiency, and biocompatibility of these methods have made them invaluable for researchers in cell biology, drug discovery, and diagnostics. By understanding the photophysical properties of different rhodamine derivatives and following optimized experimental protocols, scientists can effectively harness the capabilities of these vibrant fluorophores to illuminate the intricate workings of biological systems.
References
A Technical Guide to R110 Azide 6-Isomer for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Rhodamine 110 (R110) azide 6-isomer, a fluorescent probe essential for the precise labeling of biomolecules through click chemistry. This document details available suppliers, pricing, and the technical specifications of R110 azide 6-isomer. Furthermore, it offers a detailed experimental protocol for its application in cellular imaging and presents a visual representation of the experimental workflow.
Core Properties and Supplier Information
R110 azide 6-isomer is a derivative of the highly fluorescent and photostable rhodamine 110 dye. The introduction of an azide moiety allows for its specific covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" methods are renowned for their high efficiency, specificity, and biocompatibility, making them ideal for labeling proteins, nucleic acids, and other molecules in complex biological systems.
Technical Data Summary
The following table summarizes the key physicochemical and spectroscopic properties of R110 azide 6-isomer, facilitating its integration into experimental designs.
| Property | Value | References |
| Chemical Formula | C₂₄H₂₀N₆O₄ | [1] |
| Molecular Weight | 456.45 g/mol | [1] |
| CAS Number | 1622395-29-2 | [1] |
| Excitation Maximum (λex) | 496 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, alcohols) | |
| Storage Conditions | -20°C, protected from light |
Supplier and Pricing Overview
A selection of suppliers for R110 azide 6-isomer is presented below. Pricing is subject to change and may vary based on quantity and formulation. It is recommended to contact the suppliers directly for the most current information and to request quotes for bulk orders.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) | Notes |
| BroadPharm | R110 azide, 6-isomer | BP-28902 | 1 mg | $115.00 | Also available in 5 mg, 10 mg, and 25 mg quantities. |
| 5 mg | $240.00 | ||||
| 10 mg | $350.00 | ||||
| 25 mg | $510.00 | ||||
| Lumiprobe | This compound | Varies | Inquire | Available as a solid or a 10 mM solution in DMSO. | |
| MedchemExpress | This compound | HY-D1311 | Varies | Inquire |
Experimental Protocols
The following is a detailed protocol for the fluorescent labeling of an alkyne-modified protein within live mammalian cells using R110 azide 6-isomer, followed by imaging. This protocol is a representative example and may require optimization for specific cell types and target proteins.
Part 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid
This initial step involves the incorporation of a non-canonical amino acid bearing an alkyne group into the protein of interest.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Alkyne-containing amino acid (e.g., L-Homopropargylglycine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate mammalian cells on glass-bottom dishes suitable for microscopy. Allow the cells to adhere and reach approximately 70-80% confluency.
-
Metabolic Labeling: Prepare a stock solution of the alkyne-containing amino acid in an appropriate solvent (e.g., sterile water or PBS). Replace the normal culture medium with a medium containing the alkyne-amino acid at a final concentration typically in the range of 25-100 µM.
-
Incubation: Incubate the cells for a period of 4 to 24 hours to allow for the incorporation of the alkyne-amino acid into newly synthesized proteins. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells three times with warm PBS to remove any unincorporated alkyne-amino acid.
Part 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with R110 Azide 6-Isomer
This part of the protocol describes the covalent attachment of the R110 azide 6-isomer to the alkyne-modified proteins.
Materials:
-
Metabolically labeled cells from Part 1
-
R110 azide 6-isomer stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS with 3% BSA)
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to enter the cell.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:
-
885 µL PBS
-
10 µL R110 azide 6-isomer stock solution (final concentration: 100 µM)
-
20 µL CuSO₄ stock solution (final concentration: 1 mM)
-
25 µL THPTA stock solution (final concentration: 1.25 mM)
-
50 µL Sodium ascorbate stock solution (final concentration: 5 mM)
-
Vortex gently to mix.
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the wash buffer.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm).
Visualizations
The following diagrams illustrate the key processes involved in the application of R110 azide 6-isomer for protein labeling.
Caption: Experimental workflow for intracellular protein labeling.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with R110 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This reaction is renowned for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an invaluable tool for bioconjugation.[1][2] When coupled with a bright and photostable fluorophore like Rhodamine 110 (R110), this chemistry allows for the precise labeling of biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
5(6)-Carboxyrhodamine 110 Azide (R110 azide) is a green-fluorescent probe that readily participates in CuAAC reactions.[3] Its excitation and emission maxima are approximately 502 nm and 527 nm, respectively, making it compatible with standard 488 nm laser lines and FITC filter sets.[3] Furthermore, R110 is known for its high photostability and pH-insensitivity in the physiological range (pH 4-10), ensuring reliable performance in biological assays.[3]
These application notes provide detailed protocols for the CuAAC reaction using R110 azide to label alkyne-modified biomolecules, such as proteins and nucleic acids.
Data Presentation
Table 1: Photophysical Properties of R110 Azide and its Triazole Conjugates
| Property | 5(6)-Carboxyrhodamine 110 (R110) Azide | R110-Triazole Bioconjugate (Typical) |
| Excitation Maximum (λex) | ~502 nm | ~502-505 nm |
| Emission Maximum (λem) | ~527 nm | ~527-530 nm |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | > 80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.9 | ~0.8-0.9 |
| Recommended Laser Line | 488 nm | 488 nm |
| Recommended Filter Set | FITC | FITC |
Table 2: Typical Reagent Concentrations for CuAAC Labeling of Proteins
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-Modified Protein | 1-10 mg/mL | 10-100 µM | Avoid amine-containing buffers like Tris. |
| R110 Azide | 10 mM in DMSO | 100-500 µM (1.5-10x excess) | Excess may need optimization. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 0.25-1 mM | Pre-mix with ligand before adding to the reaction. |
| Ligand (e.g., THPTA) | 100 mM in H₂O | 1.25-5 mM (5x excess to Cu) | Stabilizes the Cu(I) oxidation state. |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 2.5-5 mM | Reducing agent to generate Cu(I) in situ. |
| Aminoguanidine (optional) | 1 M in H₂O | 1-5 mM | Scavenges reactive ascorbate byproducts. |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with R110 Azide
This protocol provides a general procedure for the covalent attachment of R110 azide to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a copper-chelating-agent-free buffer (e.g., PBS, HEPES).
-
5(6)-Carboxyrhodamine 110 Azide (R110 azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine Hydrochloride (optional)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
R110 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
Aminoguanidine (optional): Prepare a 1 M stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in an appropriate buffer.
-
Add the R110 azide stock solution to achieve a 1.5 to 10-fold molar excess over the protein. Vortex briefly to mix.
-
If using, add aminoguanidine to a final concentration of 1-5 mM.
-
-
Catalyst Preparation and Reaction Initiation:
-
In a separate tube, prepare the copper catalyst solution by mixing the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of CuSO₄ and 5 µL of THPTA for a final concentration of 1 mM Cu and 5 mM THPTA in a 100 µL reaction). Let this mixture stand for 1-2 minutes.
-
Add the prepared catalyst solution to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.
-
-
Purification:
-
Remove the unreacted R110 azide and copper catalyst by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The success of the labeling can be visually confirmed by the green color of the protein fraction.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the R110 dye (at ~502 nm).
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm covalent attachment.
-
Store the purified R110-labeled protein at 4°C or -20°C, protected from light.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with R110 Azide
This protocol is adapted for the labeling of alkyne-modified DNA or RNA.
Materials:
-
Alkyne-modified oligonucleotide
-
5(6)-Carboxyrhodamine 110 Azide (R110 azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium Ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Deionized Water
-
Ethanol or acetone for precipitation
-
Purification supplies (e.g., HPLC or PAGE)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of R110 azide, CuSO₄, ligand (TBTA or THPTA), and sodium ascorbate as described in Protocol 1. Note that for TBTA, the stock solution is typically prepared in DMSO/t-butanol.
-
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in deionized water.
-
Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.1 M.
-
Add DMSO to a final concentration of 20-50% (v/v) to aid in the solubility of the R110 azide.
-
Add the R110 azide stock solution to a final concentration that is in 2-20 fold molar excess to the oligonucleotide.
-
-
Catalyst Preparation and Reaction Initiation:
-
Prepare the copper-ligand complex as described in Protocol 1.
-
Add the catalyst complex to the oligonucleotide-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-16 hours in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and incubating at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry the pellet.
-
For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
-
Characterization and Storage:
-
Confirm the successful labeling by mass spectrometry.
-
Quantify the labeled oligonucleotide by UV-Vis spectroscopy.
-
Store the purified R110-labeled oligonucleotide at -20°C.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein of interest (POI) with R110 azide and its subsequent application in cellular imaging to study protein localization.
Caption: Workflow for labeling a protein with R110 azide and its use in cell imaging.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a kinase, once activated, translocates from the cytoplasm to the nucleus. This process can be visualized by labeling the kinase with R110 azide.
Caption: Visualizing kinase nuclear translocation with R110 labeling.
References
Application Notes and Protocols for Labeling DNA Fragments with R110 Azide 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 110 (R110) azide 6-isomer is a highly efficient fluorescent labeling reagent used for the covalent attachment of the R110 fluorophore to biomolecules.[1][2][] As a pure 6-isomer, it provides consistency in labeling experiments. This rhodamine dye is characterized by its photostability, which is greater than that of fluorescein, making it a reliable choice for various applications.[1][4] The azide group on the R110 molecule enables its use in "click chemistry," a bioorthogonal reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for labeling alkyne-modified DNA fragments. This labeling technique is instrumental in visualizing DNA for applications such as capillary electrophoresis genotyping, gel shift assays, fluorescence in situ hybridization (FISH), and quantitative PCR (qPCR).
Physicochemical and Fluorescent Properties
The spectral properties of R110 azide 6-isomer make it a valuable tool for fluorescence-based detection. It can serve as a substitute for other common dyes like DyLight 488 and FAM (fluorescein).
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₀N₆O₄ | |
| Molecular Weight | 456.5 g/mol | |
| CAS Number | 1622395-29-2 | |
| Excitation Maximum (λex) | 496 nm | |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (ΦF) | 0.9 | |
| Solubility | Polar organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | -20°C in the dark for up to 24 months |
Experimental Workflow for DNA Labeling
The process of labeling DNA with R110 azide 6-isomer involves the preparation of an alkyne-modified DNA fragment, followed by the click chemistry reaction, and subsequent purification of the labeled product.
Experimental Protocols
Protocol 1: 5' End Labeling of DNA using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an alkyne-modified oligonucleotide with R110 azide 6-isomer.
Materials:
-
Alkyne-modified DNA oligonucleotide
-
R110 azide 6-isomer
-
Dimethyl sulfoxide (DMSO), anhydrous
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Reagents for DNA precipitation (e.g., 3M Sodium Acetate, ethanol, acetone)
Reagent Preparation:
-
Alkyne-modified Oligonucleotide: Dissolve the alkyne-modified DNA in nuclease-free water to a final concentration of 100-200 µM.
-
R110 Azide 6-Isomer Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II)-TBTA Stock Solution (10 mM): Dissolve 50 mg of CuSO₄ pentahydrate in 10 mL of distilled water. In a separate tube, dissolve 116 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions. This solution is stable for years at room temperature.
-
Sodium Ascorbate Solution (5 mM): Dissolve 18 mg of sodium ascorbate in 20 mL of distilled water. This solution oxidizes quickly and must be prepared fresh for each experiment.
Reaction Setup:
The following table provides recommended final concentrations for the reaction components.
| Reagent | Final Concentration in Mixture |
| Alkyne-modified Oligonucleotide | 20 - 200 µM |
| R110 Azide 6-Isomer | 1.5 x [Oligonucleotide] |
| TEAA Buffer, pH 7.0 | 0.2 M |
| DMSO | 50% (v/v) |
| Sodium Ascorbate | 0.5 mM |
| Cu(II)-TBTA Complex | 0.5 mM |
Procedure:
-
In a pressure-tight microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in the required volume of nuclease-free water.
-
Add 2M TEAA buffer (pH 7.0) to achieve a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50% and vortex to mix.
-
Add the R110 azide 6-isomer stock solution to the mixture and vortex briefly.
-
Add the freshly prepared sodium ascorbate solution and vortex.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
-
Add the Cu(II)-TBTA stock solution to initiate the reaction.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight in the dark.
Protocol 2: Purification of R110-Labeled DNA
Purification is critical to remove unreacted dye and other reaction components.
Method 1: Ethanol/Acetone Precipitation
This is a standard method for desalting and concentrating oligonucleotides.
-
For DNA: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture, followed by 2.5-3 volumes of cold 100% ethanol.
-
For Oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and remove the supernatant.
-
Air-dry the pellet for a few minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the labeled DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Method 2: HPLC or PAGE Purification
For applications requiring highly pure labeled DNA, purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is recommended.
-
RP-HPLC: Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate) to separate the labeled DNA from unlabeled DNA and free dye. Monitor the elution at 260 nm (for DNA) and ~496 nm (for R110 dye).
-
PAGE: Run the sample on a denaturing polyacrylamide gel. The labeled DNA will migrate slower than the unlabeled DNA. The desired band can be excised from the gel and the DNA recovered.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive copper catalyst | Prepare the sodium ascorbate solution fresh. Ensure the copper sulfate and ligand solutions are correctly prepared. |
| Degradation of alkyne or azide groups | Use fresh, high-quality reagents. Store stock solutions properly. | |
| Suboptimal reaction conditions | Re-optimize reagent concentrations and incubation time on a small scale. | |
| Multiple Peaks/Bands in Analysis | Presence of unlabeled DNA | Increase the molar excess of the R110 azide. Optimize purification to better separate labeled and unlabeled species. |
| Degradation of the DNA during the reaction or purification | Handle DNA carefully to avoid excessive vortexing or harsh conditions. Ensure all solutions are nuclease-free. | |
| No or Weak Fluorescent Signal | Low concentration of labeled DNA | Quantify the purified labeled DNA using a spectrophotometer (e.g., NanoDrop) before use. |
| Degradation of the fluorophore | Protect the R110-labeled DNA from prolonged exposure to light. |
Signaling Pathway and Logical Relationship Diagram
The core of this application is the bioorthogonal click chemistry reaction. The following diagram illustrates the logical relationship of the CuAAC reaction mechanism.
References
Application Notes and Protocols for R110 Azide in Capillary Electrophoresis Genotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genotyping, the process of determining differences in the genetic make-up (genotype) of an individual by examining their DNA sequence, is a cornerstone of modern molecular biology. It plays a critical role in a wide range of applications, from basic research and clinical diagnostics to personalized medicine and drug development. Capillary electrophoresis (CE) has emerged as a powerful technique for genotyping due to its high resolution, speed, and automation capabilities.[1][2]
Fluorescent labeling of DNA fragments is essential for their detection in CE-based genotyping.[] "Click chemistry," a set of biocompatible and highly efficient chemical reactions, has gained prominence for labeling biomolecules.[4][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage between an azide and an alkyne. This methodology allows for a two-step labeling process where an alkyne-modified DNA fragment is first generated, typically via PCR, and then "clicked" with a fluorescent azide, such as Rhodamine 110 (R110) azide.
R110 azide is a highly fluorescent dye with photophysical properties similar to fluorescein, but with greater photostability. Its bright fluorescence and compatibility with common laser excitation sources used in CE instruments make it an excellent candidate for labeling DNA for genotyping applications. This document provides detailed application notes and protocols for the use of R110 azide in capillary electrophoresis-based genotyping.
Principle of the Method
The overall workflow involves three key stages:
-
Generation of Alkyne-Modified DNA: Target DNA sequences are amplified using PCR with primers that are modified to contain a terminal alkyne group. This incorporates the alkyne handle into the amplicons.
-
Click Chemistry Labeling: The alkyne-modified PCR products are then covalently labeled with R110 azide through a copper-catalyzed click reaction.
-
Capillary Electrophoresis Analysis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis and detected by laser-induced fluorescence. The resulting electropherogram provides the genotyping information.
Data Presentation
Photophysical Properties of R110 Azide
The selection of a fluorescent dye is critical for sensitive detection in capillary electrophoresis. The photophysical properties of R110 azide make it a suitable choice for this application.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | 496 nm | |
| Maximum Emission Wavelength (λem) | 520 nm | |
| Molar Extinction Coefficient (ε) | 80,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Purity | >95% |
Example Performance Data in Capillary Electrophoresis Genotyping
The following table provides expected performance metrics for R110 azide-labeled DNA in a capillary electrophoresis genotyping assay. These values are illustrative and may vary depending on the specific experimental conditions, instrumentation, and sample type.
| Parameter | Expected Value |
| Labeling Efficiency | > 90% |
| Signal-to-Noise Ratio | > 100 |
| Sizing Precision | < 0.5 bp |
| Genotyping Accuracy | > 99% |
Experimental Protocols
I. Generation of Alkyne-Modified PCR Products
This protocol describes the amplification of a target DNA sequence using a forward primer modified with a terminal alkyne.
Materials:
-
DNA template
-
Alkyne-modified forward primer (e.g., with a 5'-hexynyl modification)
-
Reverse primer
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Protocol:
-
Set up the PCR reaction mixture in a PCR tube as follows:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTP Mix (10 mM each) | 0.5 µL | 200 µM each |
| Alkyne-Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| DNA Template (1-10 ng/µL) | 1.0 µL | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Nuclease-free water | to 25 µL | - |
-
Perform PCR using the following cycling conditions (to be optimized for the specific primers and target):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Verify the PCR product by running a small aliquot on an agarose gel.
-
Purify the PCR product using a PCR purification kit to remove unincorporated primers and dNTPs. Elute the DNA in nuclease-free water.
II. R110 Azide Labeling via Click Chemistry
This protocol outlines the labeling of the alkyne-modified PCR product with R110 azide.
Materials:
-
Purified alkyne-modified PCR product
-
R110 azide (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Nuclease-free water
-
Ethanol
-
Sodium acetate (3 M, pH 5.2)
Protocol:
-
In a microcentrifuge tube, combine the following reagents:
| Component | Volume | Final Concentration |
| Purified Alkyne-PCR Product (e.g., 10 pmol) | X µL | 1-5 µM |
| R110 Azide (10 mM) | 1.0 µL | 200 µM |
| CuSO4 (20 mM) | 2.5 µL | 1 mM |
| THPTA (100 mM) | 0.5 µL | 1 mM |
| Nuclease-free water | to 45 µL | - |
-
Vortex the mixture gently.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The final volume is 50 µL.
-
Vortex briefly and incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled DNA to remove excess R110 azide and reaction components. This can be done by ethanol precipitation: a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol to the reaction mixture. b. Mix well and incubate at -20°C for at least 1 hour. c. Centrifuge at high speed for 30 minutes at 4°C. d. Carefully remove the supernatant. e. Wash the pellet with 500 µL of cold 70% ethanol. f. Centrifuge for 10 minutes at 4°C. g. Remove the supernatant and air-dry the pellet. h. Resuspend the labeled DNA in an appropriate volume of Hi-Di™ Formamide for capillary electrophoresis.
III. Capillary Electrophoresis Genotyping
This protocol describes the analysis of the R110 azide-labeled DNA fragments by capillary electrophoresis.
Materials:
-
R110 azide-labeled DNA, resuspended in Hi-Di™ Formamide
-
Size standard (e.g., GeneScan™ LIZ™ Size Standard)
-
POP-7™ Polymer or other appropriate separation matrix
-
Running buffer (e.g., 1x Genetic Analyzer Buffer with EDTA)
-
Capillary electrophoresis instrument (e.g., Applied Biosystems™ 3500 Series Genetic Analyzer)
Protocol:
-
Prepare the sample for injection:
-
In a well of a 96-well plate, combine 1-2 µL of the resuspended R110 azide-labeled DNA with 0.5 µL of the size standard and 8-10 µL of Hi-Di™ Formamide.
-
-
Denature the sample by heating at 95°C for 3 minutes, followed by snap-cooling on ice for 3 minutes.
-
Set up the capillary electrophoresis instrument according to the manufacturer's instructions. This includes installing the appropriate polymer, buffer, and capillary array.
-
Create a run module with the appropriate settings for fragment analysis, ensuring the correct dye set is selected to detect R110 (which has similar spectral properties to FAM).
-
Load the sample plate into the instrument and start the run.
-
Analyze the resulting data using appropriate software (e.g., GeneMapper™ Software). The software will determine the size of the labeled fragments based on the migration of the size standard and generate a genotype call.
Visualizations
Caption: Experimental workflow for genotyping using R110 azide.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | Suboptimal PCR conditions | Optimize annealing temperature, primer concentration, and extension time. |
| Poor DNA template quality | Use a DNA purification kit to clean up the template. | |
| Low labeling efficiency | Inactive sodium ascorbate | Prepare fresh sodium ascorbate solution for each experiment. |
| Inefficient PCR purification | Ensure complete removal of PCR inhibitors before the click reaction. | |
| Degraded R110 azide | Store R110 azide at -20°C, protected from light. | |
| Poor resolution in CE | Inappropriate polymer concentration | Use the recommended POP™ polymer for the fragment size range. |
| DNA secondary structures | Ensure complete denaturation of the sample before injection. | |
| High salt concentration in sample | Purify the labeled DNA thoroughly to remove salts. | |
| Extra peaks in electropherogram | Unincorporated primers or dye | Purify the labeled DNA product effectively. |
| Non-specific PCR amplification | Optimize PCR conditions to increase specificity. |
Conclusion
The use of R110 azide in conjunction with click chemistry provides a robust and efficient method for labeling DNA fragments for capillary electrophoresis-based genotyping. The high fluorescence quantum yield and photostability of R110 contribute to high sensitivity and accurate genotyping results. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their workflows. As with any molecular biology technique, optimization of specific steps may be necessary to achieve the best results for a particular application.
References
- 1. Capillary electrophoresis applied to DNA: determining and harnessing sequence and structure to advance bioanalyses (2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary gel electrophoresis for rapid, high resolution DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R110 azide, 6-isomer, 1622395-29-2 | BroadPharm [broadpharm.com]
- 5. ATTO Rho110 azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
Application Notes: Utilizing R110 Azide for Non-Radioactive Gel Shift Assays
References
- 1. Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]
- 2. licorbio.com [licorbio.com]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA probe labeling for EMSA; How? - Molecular Biology [protocol-online.org]
Application Notes and Protocols for R110 Azide 6-Isomer in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 110 (R110) azide 6-isomer is a highly fluorescent and photostable green-fluorescent probe that serves as a versatile tool in high-throughput screening (HTS) and drug discovery. Its azide functionality allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This enables the covalent labeling of alkyne-modified biomolecules, providing a robust and sensitive method for detecting a wide range of biological activities. This document provides detailed application notes and protocols for the use of R110 azide 6-isomer in HTS, with a focus on enzyme inhibitor screening.
The core principle of using R110 azide 6-isomer in HTS lies in the highly efficient and specific nature of click chemistry. An alkyne-modified substrate, when acted upon by its target enzyme, can be subsequently labeled with the fluorescent R110 azide. The resulting increase in fluorescence serves as a readout for enzyme activity. Conversely, in the presence of an inhibitor, the enzymatic reaction is diminished, leading to a reduced fluorescent signal. This approach is readily adaptable to a high-throughput format, allowing for the rapid screening of large compound libraries.
Physicochemical and Fluorescent Properties
R110 azide 6-isomer exhibits excellent photophysical properties that make it well-suited for HTS applications. It has similar spectral properties to fluorescein but offers greater photostability.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄N₄O₃ | N/A |
| Molecular Weight | 358.35 g/mol | N/A |
| Excitation Maximum (λex) | ~496 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [1] |
| Solubility | DMSO, DMF | [2] |
| Storage Conditions | -20°C in the dark | [2] |
Signaling Pathway: Intrinsic Apoptosis
A key application for R110-based assays is the detection of caspase activity, which is central to the apoptotic signaling pathway. The diagram below illustrates the intrinsic apoptosis pathway, highlighting the activation of caspase-3, an executioner caspase that can be targeted in HTS assays for apoptosis modulators. In such an assay, an alkyne-modified caspase-3 substrate could be used, and its cleavage would be detected by subsequent labeling with R110 azide 6-isomer.
Caption: Intrinsic apoptosis pathway leading to caspase-3 activation.
Experimental Workflow for HTS using R110 Azide 6-Isomer
The following diagram outlines a typical workflow for a high-throughput screen to identify enzyme inhibitors using an alkyne-functionalized substrate and R110 azide 6-isomer for detection.
Caption: High-throughput screening workflow using click chemistry.
Experimental Protocols
Materials and Reagents
-
R110 azide 6-isomer (e.g., from MedChemExpress, Lumiprobe)
-
Alkyne-modified enzyme substrate (specific to the target enzyme)
-
Target enzyme
-
Assay buffer (enzyme-specific)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Protocol for High-Throughput Screening of Enzyme Inhibitors
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being investigated.
-
Compound Plating:
-
Dispense test compounds and controls (positive and negative) into a 384-well assay plate. Typically, a small volume (e.g., 1 µL) of compound solution in DMSO is added.
-
Positive controls (no inhibition) should contain DMSO only.
-
Negative controls (full inhibition) can be a known inhibitor of the enzyme or wells without the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the enzyme solution in the appropriate assay buffer to the desired concentration.
-
Add the enzyme solution to each well of the assay plate (e.g., 20 µL).
-
Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
Prepare the alkyne-substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the alkyne-substrate solution to each well (e.g., 20 µL).
-
Incubate the reaction for a time sufficient to achieve a robust signal (e.g., 30-60 minutes) at the optimal temperature.
-
-
Click Chemistry Detection:
-
Prepare the "Click-iT®" detection cocktail. A typical cocktail may consist of:
-
R110 azide 6-isomer (final concentration 2-10 µM)
-
CuSO₄ (final concentration 50-100 µM)
-
Copper ligand (e.g., THPTA, at a concentration 5-fold higher than CuSO₄)
-
Freshly prepared sodium ascorbate (final concentration 1-5 mM)
-
-
Add the detection cocktail to each well (e.g., 10 µL).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the click reaction to proceed to completion.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for R110 (~496 nm and ~520 nm, respectively).
-
Data Analysis
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. The Z'-factor is calculated using the signals from the positive (max signal) and negative (min signal) controls.
-
Formula: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|]
-
An assay is considered excellent for HTS if the Z'-factor is > 0.5.
-
-
Hit Identification:
-
Normalize the data from the test compounds to the controls.
-
Identify "hits" as compounds that produce a signal inhibition greater than a pre-defined threshold (e.g., > 3 standard deviations from the mean of the positive control).
-
-
Dose-Response and IC₅₀ Determination:
-
Confirm primary hits by re-testing.
-
Perform dose-response experiments for confirmed hits by testing them at multiple concentrations.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for each active compound by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic curve).
-
Data Presentation
The following tables present representative quantitative data from a hypothetical high-throughput screen for enzyme inhibitors using a fluorescent azide probe.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Signal to Background (S/B) Ratio | 4.5 | Indicates a good separation between the maximum and minimum signals. |
| Coefficient of Variation (%CV) | < 10% | Demonstrates good precision and reproducibility of the assay. |
| Z'-Factor | 0.72 | An excellent assay suitable for high-throughput screening.[3] |
Table 2: Representative IC₅₀ Values for Hit Compounds
| Compound ID | IC₅₀ (µM) |
| Hit-001 | 1.2 |
| Hit-002 | 5.8 |
| Hit-003 | 12.5 |
| Control Inhibitor | 0.5 |
Conclusion
R110 azide 6-isomer, in conjunction with click chemistry, provides a powerful and adaptable platform for high-throughput screening. The high sensitivity, photostability, and bioorthogonality of this approach make it suitable for a wide range of drug discovery applications, particularly for the identification of enzyme inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to implement this technology in their HTS campaigns. Careful optimization of assay conditions is crucial to ensure the generation of high-quality, reproducible data.
References
Illuminating Biological Processes: In Vivo Imaging Applications of R110 Azide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the in vivo imaging applications of Rhodamine 110 (R110) azide. This powerful fluorescent probe, in conjunction with bioorthogonal chemistry, is enabling unprecedented visualization of biological processes in living organisms. Detailed application notes and protocols unlock the potential of R110 azide for a wide range of research and therapeutic development endeavors.
R110 azide serves as a key tool in bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The azide group of R110 azide allows it to participate in highly specific ligation reactions, most notably the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC).[1][2] These reactions enable the precise attachment of the bright and photostable R110 fluorophore to target biomolecules that have been metabolically or genetically engineered to contain a complementary reactive handle (a phosphine or an alkyne).
The primary applications of R110 azide in in vivo imaging include:
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their migration, proliferation, and fate in various biological contexts, including immunology and regenerative medicine.[3][4]
-
Pretargeted Imaging: This strategy enhances the target-to-background signal ratio in imaging. A non-fluorescent, azide-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, the R110 azide probe is introduced, which then reacts specifically with the targeting molecule, leading to localized fluorescence.
-
Imaging of Biomolecules: R110 azide can be used to visualize a wide array of biomolecules, such as glycans, proteins, and nucleic acids, that have been metabolically labeled with an alkyne- or phosphine-containing precursor.
-
Activatable Probes: In this "smart probe" approach, the fluorescence of R110 azide is initially quenched. Upon reaction with its target, a conformational change or cleavage event occurs, leading to a significant increase in fluorescence. This strategy is particularly useful for reducing background noise and enhancing imaging sensitivity.
Quantitative Data Summary
The choice of bioorthogonal reaction for a specific in vivo imaging application depends on several factors, including reaction kinetics, biocompatibility, and the nature of the target. The following table summarizes key quantitative parameters for the principal bioorthogonal reactions involving azides.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | ~0.002 - 0.0077 | - No metal catalyst required- Well-suited for in vivo applications | - Slow reaction kinetics- Phosphine reagents can be prone to air oxidation |
| CuAAC | ~1 - 100 | - Fast reaction kinetics- High efficiency | - Requires copper catalyst, which can be toxic to cells |
| SPAAC | ~0.1 - 1.0 | - No metal catalyst required- Faster than Staudinger ligation | - Cyclooctyne reagents can be less stable |
Note: The rate constants can vary depending on the specific reactants and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments utilizing R110 azide are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.
Protocol 1: In Vivo Cell Tracking using Metabolic Labeling and SPAAC
Objective: To visualize the in vivo distribution of adoptively transferred cells.
Materials:
-
Cells of interest (e.g., T cells, stem cells)
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
R110 azide-DBCO (dibenzocyclooctyne) conjugate
-
Animal model (e.g., mouse)
-
In vivo fluorescence imaging system
Procedure:
-
Metabolic Labeling of Cells:
-
Culture the cells of interest in appropriate media.
-
Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of azide groups onto the cell surface glycans.
-
-
Cell Preparation and Administration:
-
Harvest and wash the azide-labeled cells with sterile PBS.
-
Resuspend the cells in a suitable vehicle for intravenous injection.
-
Administer the labeled cells to the animal model via tail vein injection.
-
-
Probe Administration:
-
Prepare a sterile solution of R110 azide-DBCO in a biocompatible solvent (e.g., PBS with a small percentage of DMSO).
-
At a desired time point post-cell transfer, administer the R110 azide-DBCO solution to the animal model via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points after probe administration, anesthetize the animal and perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Rhodamine 110.
-
Acquire and analyze the images to determine the localization and signal intensity of the labeled cells.
-
Protocol 2: Pretargeted In Vivo Imaging using CuAAC
Objective: To image a specific target in vivo with high contrast using a pretargeting strategy.
Materials:
-
Azide-modified targeting molecule (e.g., antibody-azide conjugate)
-
R110 azide-alkyne conjugate
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) to reduce toxicity
-
Sodium ascorbate
-
Animal model with the target of interest (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of Targeting Molecule:
-
Administer the azide-modified targeting molecule to the animal model via intravenous injection.
-
Allow sufficient time (typically 24-72 hours) for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation.
-
-
Preparation of Click Reaction Cocktail:
-
Prepare fresh stock solutions of CuSO₄, the copper-chelating ligand, sodium ascorbate, and the R110 azide-alkyne conjugate.
-
In a sterile tube, mix the R110 azide-alkyne conjugate, CuSO₄, and the chelating ligand.
-
Immediately before injection, add the sodium ascorbate solution to initiate the formation of the Cu(I) catalyst.
-
-
Probe Administration and In Vivo Reaction:
-
Administer the freshly prepared click reaction cocktail to the animal model via intravenous injection.
-
-
In Vivo Imaging:
-
Allow a short time (e.g., 1-4 hours) for the in vivo click reaction to occur and for unbound R110 azide-alkyne to clear.
-
Anesthetize the animal and perform whole-body fluorescence imaging as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Using R110 Azide Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for the use of Rhodamine 110 (R110) azide labeled probes in flow cytometry. The following sections detail the principles and applications of this technology, focusing on the analysis of protein synthesis and apoptosis.
Introduction to R110 Azide Probes and Click Chemistry
Rhodamine 110 (R110) is a highly fluorescent dye with spectral properties similar to fluorescein, exhibiting excitation and emission maxima at approximately 497 nm and 520 nm, respectively. This makes it compatible with the 488 nm laser line commonly found in flow cytometers. The azide-functionalized form of R110 allows for its covalent attachment to target molecules through a bioorthogonal reaction known as "click chemistry".
The most prevalent form of click chemistry used in biological systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide (present on the R110 probe) and a terminal alkyne, which can be metabolically incorporated into biomolecules. This two-step labeling strategy offers high specificity and efficiency, as the azide and alkyne groups are largely inert in biological systems until the copper catalyst is introduced.
Alternatively, for live-cell imaging where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed using a cyclooctyne-modified molecule, eliminating the need for a copper catalyst.
Application 1: Measuring Global Protein Synthesis
A powerful application of R110 azide probes is the quantification of global protein synthesis in individual cells. This is achieved by metabolically labeling cells with an amino acid analog containing an alkyne group, such as L-azidohomoalanine (AHA), which is an analog of methionine. AHA is incorporated into newly synthesized proteins. Following fixation and permeabilization, the incorporated alkyne groups are detected with an R110 azide probe via a click reaction. The resulting fluorescence intensity directly correlates with the amount of newly synthesized protein.[1][2][3][4]
Experimental Protocol: Measuring Protein Synthesis
This protocol is adapted from established methods for measuring protein synthesis using click chemistry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)
-
R110 azide
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
-
Wash buffer (e.g., 1% BSA in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere or reach the desired growth phase.
-
Replace the culture medium with a fresh medium containing AHA at a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 1-4 hours under normal culture conditions to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells using a method appropriate for your cell type (e.g., trypsinization for adherent cells).
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in fixation buffer and incubating for 15 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells once with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
PBS (or other aqueous buffer)
-
R110 azide (final concentration of 1-5 µM)
-
Copper(II) sulfate (final concentration of 100-200 µM)
-
THPTA ligand (in a 2:1 ratio with CuSO₄)
-
Sodium ascorbate (final concentration of 2.5-5 mM)
-
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with wash buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser and an appropriate emission filter for R110 (e.g., 525/50 nm).
-
Data Presentation: Protein Synthesis Analysis
The following table provides representative data from a hypothetical experiment measuring protein synthesis in response to a treatment.
| Sample Condition | Mean Fluorescence Intensity (MFI) of R110 | Standard Deviation |
| Untreated Control | 1500 | 250 |
| Treatment A (Inhibitor) | 500 | 100 |
| Treatment B (Stimulator) | 4500 | 600 |
Workflow Diagram: Protein Synthesis Measurement
Caption: Experimental workflow for protein synthesis analysis.
Application 2: Detecting Apoptosis through Caspase-3 Activity
R110 can be derivatized with peptides that are substrates for specific enzymes. For apoptosis studies, a common approach is to use a substrate for caspase-3, a key executioner caspase. The substrate consists of two DEVD tetrapeptide sequences linked to R110, rendering the molecule non-fluorescent. In the presence of active caspase-3, the DEVD peptides are cleaved, releasing the highly fluorescent R110. The fluorescence intensity is therefore proportional to the caspase-3 activity in the cell.
Experimental Protocol: Caspase-3 Activity Assay
This protocol is designed for the detection of active caspase-3 in apoptotic cells using a fluorogenic R110-based substrate.
Materials:
-
Cells of interest (including positive and negative controls for apoptosis)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
(Ac-DEVD)₂-R110 substrate
-
Binding Buffer (e.g., Annexin V Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent for a time period determined to be optimal for your system. Include an untreated control population.
-
-
Cell Harvesting and Staining:
-
Harvest both the adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer per 1 x 10⁶ cells.
-
Add the (Ac-DEVD)₂-R110 substrate to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use a 488 nm laser for excitation and an appropriate emission filter for R110.
-
Data Presentation: Caspase-3 Activity Analysis
The table below shows example data from a caspase-3 activity assay.
| Cell Population | Percentage of R110 Positive Cells (%) |
| Untreated Cells | 5 |
| Apoptosis-Induced Cells | 65 |
| Apoptosis-Induced + Caspase-3 Inhibitor | 10 |
Signaling Pathway Diagram: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation and substrate cleavage.
Concluding Remarks
The use of R110 azide labeled probes in conjunction with flow cytometry provides a robust and sensitive platform for studying dynamic cellular processes. The protocols outlined here for measuring protein synthesis and apoptosis can be adapted and optimized for various research applications, from basic cell biology to drug discovery and development. Careful consideration of controls and optimization of labeling and staining conditions are crucial for obtaining reliable and reproducible data.
References
- 1. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [en.bio-protocol.org]
- 3. [PDF] Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. | Semantic Scholar [semanticscholar.org]
- 4. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R110 Azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 110 (R110) azide is a versatile and highly fluorescent green probe that serves as a powerful tool in cellular and molecular biology research. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," enabling precise labeling and visualization. Furthermore, R110 is a key component of fluorogenic substrates used to detect caspase activity, a hallmark of apoptosis. This document provides detailed application notes and protocols for the use of R110 azide in fluorescence microscopy.
R110 azide is valued for its bright fluorescence, high photostability, and pH insensitivity in the physiological range of 4 to 9.[1][2] These properties make it a superior alternative to other green fluorescent dyes like fluorescein and some of its derivatives.[2][3]
Physicochemical and Spectroscopic Properties
The consistent performance of R110 azide in fluorescence microscopy is grounded in its specific chemical and photophysical characteristics. Below is a summary of these properties, compiled from various suppliers, to aid in experimental design and instrument setup.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~501-507 nm | [4] |
| Emission Maximum (λem) | ~523-531 nm | |
| Molar Extinction Coefficient (ε) | ~74,000 - 100,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | ~85% | |
| Recommended Laser Line | 488 nm | |
| Molecular Weight | ~456.45 - 575.59 g/mol (varies with isomer/conjugate) | |
| Solubility | Soluble in DMSO, DMF, and alcohols | |
| Appearance | Red to dark red solid | |
| Storage Conditions | -20°C, protected from light |
Application 1: Bioorthogonal Labeling via Click Chemistry
R110 azide is a premier reagent for the fluorescent labeling of biomolecules in fixed or live cells through bioorthogonal click chemistry. This approach involves a two-step process: first, cells are metabolically labeled with a precursor containing an alkyne group (e.g., an alkyne-modified amino acid, nucleoside, or fatty acid). Second, the incorporated alkyne is covalently labeled with R110 azide through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the specific and sensitive detection of newly synthesized proteins, DNA, RNA, or lipids.
Experimental Workflow: Click Chemistry Labeling
Caption: Workflow for labeling biomolecules using R110 azide via click chemistry.
Protocol: Fluorescent Labeling of Alkyne-Modified Biomolecules
This protocol is a general guideline for labeling cells grown on coverslips and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells cultured on glass coverslips
-
Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton™ X-100 in PBS
-
R110 azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in dH₂O)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in dH₂O)
-
Sodium ascorbate stock solution (1 M in dH₂O, freshly prepared)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency on coverslips.
-
Replace the culture medium with a fresh medium containing the alkyne-modified precursor at a pre-optimized concentration (e.g., 25-50 µM).
-
Incubate for the desired labeling period (e.g., 1-24 hours), depending on the biological process under investigation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL of PBS
-
10 µL of R110 azide stock (final concentration: 100 µM)
-
10 µL of CuSO₄ stock (final concentration: 1 mM)
-
50 µL of copper ligand stock (final concentration: 5 mM)
-
50 µL of sodium ascorbate stock (final concentration: 50 mM)
-
-
Note: Premix the CuSO₄ and ligand before adding the sodium ascorbate to prevent copper precipitation.
-
Remove the PBS from the cells and add enough click reaction cocktail to cover the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).
-
Application 2: Detection of Apoptosis via Caspase Activity
R110 is widely used in a modified form as a fluorogenic substrate to detect the activity of executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic pathway. The substrate, often (Asp-Glu-Val-Asp)₂-R110 or (Ac-DEVD)₂-R110, is a non-fluorescent molecule. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide sequences, releasing the highly fluorescent R110 dye. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation pathway leading to cleavage of the R110 substrate.
Protocol: Caspase-3/7 Activity Assay in Cell Lysates
This protocol is designed for a 96-well microplate format and is suitable for high-throughput screening.
Materials:
-
Cells cultured in a 96-well plate (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cell Lysis Buffer
-
(Ac-DEVD)₂-R110 substrate stock solution (e.g., 2 mM in DMSO)
-
Caspase inhibitor (optional, for negative control, e.g., Ac-DEVD-CHO)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 20,000 to 80,000 cells per well.
-
Induce apoptosis by treating cells with the desired compound for a specific duration. Include untreated wells as a negative control.
-
-
Assay Preparation:
-
Prepare the Substrate Assay Buffer by diluting the (Ac-DEVD)₂-R110 substrate stock into the Cell Lysis Buffer. A final substrate concentration of 50 µM is often recommended.
-
For an inhibitor control, pre-incubate induced cells with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 15 minutes before adding the substrate.
-
-
Cell Lysis and Substrate Incubation:
-
Add 100 µL of the Substrate Assay Buffer to each well containing 100 µL of cell suspension or medium (for adherent cells). This step combines cell lysis and substrate addition.
-
Mix gently by pipetting.
-
Incubate the plate at room temperature for 30-60 minutes (or longer, if necessary), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a cell-free control well.
-
The fluorescence intensity is proportional to the caspase-3/7 activity. A standard curve can be generated using free R110 to quantify the amount of product formed.
-
Summary
R110 azide is an indispensable reagent for modern fluorescence microscopy, offering robust solutions for both the specific labeling of biomolecules and the sensitive detection of apoptosis. Its bright, photostable green fluorescence ensures high-quality imaging, making it a valuable component of the researcher's toolkit in basic science and drug discovery.
References
Application Notes and Protocols for Bioconjugation of Proteins with R110 Azide 6-isomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine 110 (R110) is a highly fluorescent and photostable dye, making it an excellent candidate for labeling proteins and other biomolecules. The 6-isomer of R110 azide provides a bioorthogonal handle for its specific covalent attachment to proteins modified with an alkyne group via click chemistry. This process, known as bioconjugation, is a cornerstone of modern biotechnology, enabling the creation of fluorescently labeled proteins for a wide array of applications, including cellular imaging, flow cytometry, and high-throughput screening.
This document provides detailed protocols for the bioconjugation of proteins with R110 azide 6-isomer, covering the introduction of alkyne groups into the target protein, the click chemistry reaction, and the purification and characterization of the final conjugate. Two primary methods for click chemistry are described: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation
Table 1: Photophysical and Chemical Properties of R110 Azide 6-isomer and Conjugates
| Parameter | Value | Reference |
| R110 Azide 6-isomer | ||
| Excitation Maximum (λex) | ~497-500 nm | [1][2] |
| Emission Maximum (λem) | ~520-522 nm | [1][3] |
| Molar Extinction Coefficient (ε) at λmax | ~80,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| R110-Protein Conjugate | ||
| Recommended Optimal Degree of Labeling (DOL) | 2 - 10 | |
| Purification Method | Size-Exclusion Chromatography, Dialysis | |
| Characterization Method | UV-Vis Spectroscopy |
Table 2: Quantitative Parameters for Click Chemistry Reactions
| Parameter | CuAAC | SPAAC | Reference |
| Reactants | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO), Azide | |
| Catalyst | Copper (I) | None | |
| Typical Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | |
| Typical R110 Azide Concentration | 2-5 fold molar excess over protein | 5-50 µM in cell culture | |
| Reaction Time | 1-4 hours at room temperature | 15-60 minutes at 37°C (for cellular labeling) | |
| Reaction pH | 6.5 - 8.5 | 7.0 - 8.5 |
Experimental Protocols
Protocol 1: Introduction of Alkyne Groups into Proteins
To conjugate R110 azide to a protein, the protein must first be modified to contain an alkyne group. The choice of modification strategy depends on the available functional groups on the protein, such as primary amines (lysine residues) or thiols (cysteine residues).
Option A: Modification of Primary Amines using Alkyne-NHS Ester
This method targets accessible lysine residues and the N-terminus of the protein.
Materials:
-
Protein of interest
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Alkyne-PEGn-NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting column (e.g., PD-10) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with an appropriate buffer using a desalting column or dialysis.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Alkyne-PEGn-NHS ester in a minimal amount of DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10-20 fold molar excess of the alkyne-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove the unreacted alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired buffer for the subsequent click chemistry step. Alternatively, perform dialysis against the appropriate buffer.
-
Quantification: Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA).
Option B: Modification of Thiol Groups using Alkyne-Maleimide
This method targets free cysteine residues. If the protein has disulfide bonds that need to be labeled, they must first be reduced.
Materials:
-
Protein of interest
-
Alkyne-Maleimide
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting column (e.g., PD-10) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding.
-
Maleimide Solution Preparation: Immediately before use, dissolve the Alkyne-Maleimide in a minimal amount of DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10-20 fold molar excess of the alkyne-maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring in an oxygen-free environment (e.g., under nitrogen or argon).
-
Purification: Purify the alkyne-modified protein from unreacted maleimide using a desalting column or dialysis.
-
Quantification: Determine the concentration of the alkyne-modified protein.
Protocol 2: Bioconjugation of Alkyne-Modified Protein with R110 Azide
Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used method for bioconjugation.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, Tris)
-
R110 azide 6-isomer
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of R110 azide 6-isomer in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~1-5 mg/mL) and R110 azide 6-isomer (2-5 fold molar excess over the protein).
-
(Optional) Add Copper Ligand: Add THPTA to a final concentration of 1 mM.
-
Initiate Reaction: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM). Add this mixture to the protein solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for applications where copper cytotoxicity is a concern, such as in live-cell labeling. This protocol requires the protein to be modified with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Strained alkyne-modified protein
-
R110 azide 6-isomer
-
DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Prepare R110 Azide Solution: Prepare a 10 mM stock solution of R110 azide 6-isomer in DMSO.
-
Reaction Setup: Combine the strained alkyne-modified protein (1-10 mg/mL) with a 2-5 fold molar excess of R110 azide 6-isomer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the R110-protein conjugate using a desalting column or dialysis.
Protocol 3: Characterization of the R110-Protein Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectroscopy.
Materials:
-
Purified R110-protein conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified R110-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of R110 (~500 nm, A₅₀₀).
-
Calculate Protein Concentration:
-
A correction factor (CF) is needed to account for the absorbance of the dye at 280 nm. For rhodamine dyes, this is typically around 0.18-0.34. The exact CF for R110 azide should be determined experimentally or obtained from the supplier.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₀₀ x CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₀₀ / ε_dye
-
ε_dye for R110 is approximately 80,000 cm⁻¹M⁻¹.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (Dye Concentration) / (Protein Concentration)
-
Visualizations
Caption: Experimental workflow for protein bioconjugation with R110 azide.
Caption: GPCR signaling visualization via R110 labeling.
References
Troubleshooting & Optimization
Low fluorescence signal with R110 azide labeling
Welcome to the technical support center for R110 azide labeling. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve issues with low fluorescence signals in your experiments.
Troubleshooting Guide
Experiencing a weak or non-existent signal from your R110 azide labeling can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Q1: My R110 azide labeling experiment resulted in a very low signal. Where should I start troubleshooting?
A low fluorescence signal can originate from various factors, including reagent integrity, reaction efficiency, and imaging parameters. A logical workflow can help pinpoint the problem. Start by evaluating the most common and easily addressable issues first, such as reagent quality and reaction setup, before moving to more complex, sample-specific problems.
Q2: How can I be sure my R110 azide reagent is not the problem?
Reagent integrity is a critical first step. Improper storage or handling can lead to the degradation of the azide, rendering it unable to participate in the click reaction.
Answer:
-
Storage: R110 azide should be stored at -20°C in the dark and protected from light.[1][2] Prolonged exposure to light should be avoided.[1] For organic azides, it is recommended to store them at -18°C in the absence of light, preferably in plastic amber containers.[3]
-
Purity: Use R110 azide with high purity (e.g., >95%) to avoid fluorescent contaminants that can increase background noise.[4] If you suspect impurities, analytical methods like HPLC can be used for verification.
-
Solubility: Ensure the R110 azide is fully dissolved. It is soluble in polar organic solvents like DMSO and DMF. Prepare fresh solutions, as repeated freeze-thaw cycles can degrade the compound.
Q3: The click chemistry reaction itself might be inefficient. How can I optimize it?
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common method for R110 azide labeling. Its success hinges on several key components.
Answer:
-
Catalyst: The reaction requires Copper (I) (Cu(I)) as a catalyst. Since Cu(I) is unstable in aqueous solutions, it is typically generated in situ from a Copper (II) (Cu(II)) source like copper sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.
-
Ensure Freshness: The sodium ascorbate solution should be made fresh for each experiment, as it readily oxidizes and becomes ineffective.
-
Optimize Concentration: A typical starting point is 100-200 µM CuSO₄ and 1-2 mM sodium ascorbate. The optimal concentrations may need to be titrated for your specific system.
-
-
Ligands: A stabilizing ligand, such as THPTA or BTTAA, is often recommended for bioconjugation applications to protect the Cu(I) from oxidation and improve reaction efficiency.
-
Oxygen Removal: Inadequate degassing of the reaction mixture can lead to the oxidation of the copper catalyst, which reduces its efficiency.
-
Substrate Issues: Steric hindrance or interfering functional groups on your alkyne-labeled biomolecule can negatively affect the reaction.
Q4: Could my imaging setup be the reason for the low signal?
Even with successful labeling, suboptimal imaging settings can prevent you from detecting the signal.
Answer:
-
Filter Sets: Ensure you are using the correct excitation and emission filters for Rhodamine 110. Its spectral properties are listed in the table below. Using a standard FITC filter set is generally appropriate.
-
Excitation Source: R110 is efficiently excited by the 488 nm or 514 nm laser lines. Verify that your laser is powered on and aligned correctly.
-
Exposure and Gain: Increase the camera exposure time or detector gain. However, be aware that excessively high settings can also increase background noise, reducing the signal-to-noise ratio.
-
Photobleaching: Rhodamine dyes can be susceptible to photobleaching, which is the light-induced destruction of the fluorophore. To minimize this, reduce the excitation light intensity, limit the exposure time, and use an antifade mounting medium if applicable. The probability of photobleaching increases significantly with high-intensity light sources.
Q5: What if the problem is specific to my biological sample?
Sometimes, the issue lies not with the labeling chemistry but with the sample itself.
Answer:
-
Low Target Abundance: If the alkyne-labeled molecule is not abundant in your sample, the resulting signal will be inherently low. Consider methods to increase the incorporation of your alkyne-tagged substrate.
-
High Autofluorescence: Biological samples often contain endogenous molecules (like NADH and flavins) that fluoresce naturally, especially in the green spectrum where R110 emits. This high background can obscure your specific signal.
-
Solutions: Consider using a different fluorescent probe that emits in the red or far-red spectrum to avoid the autofluorescence range. Alternatively, use spectral unmixing algorithms if your imaging system supports them.
-
-
Non-Specific Binding: The fluorescent probe may bind non-specifically to other components in your sample, leading to a hazy background glow.
-
Solutions: Increase the number and duration of washing steps after the click reaction. Using a blocking agent like Bovine Serum Albumin (BSA) before the reaction can also help.
-
| Problem Category | Potential Cause | Recommended Solution |
| Reagent Quality | Degraded R110 azide due to improper storage. | Store at -20°C, protect from light, and use fresh solutions. |
| Impure R110 azide stock. | Use high-purity (>95%) reagent. | |
| Click Reaction | Inactive copper catalyst (oxidized). | Use freshly prepared sodium ascorbate solution. |
| Suboptimal reagent concentrations. | Titrate concentrations of CuSO₄ and sodium ascorbate. | |
| Low incorporation of alkyne substrate. | Increase incubation time or concentration of the alkyne-tagged molecule. | |
| Imaging | Incorrect excitation/emission filters. | Use a standard FITC filter set appropriate for R110 (Ex/Em: ~496/520 nm). |
| Photobleaching of the fluorophore. | Reduce excitation intensity/duration; use an antifade mounting medium. | |
| Sample Issues | High sample autofluorescence. | Use spectral unmixing or switch to a red-shifted fluorescent azide. |
| Non-specific binding of the probe. | Increase washing steps and use a blocking agent like BSA. |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Rhodamine 110 (R110) Azide?
Rhodamine 110 is a green-fluorescent dye. It is known for its high fluorescence quantum yield and good photostability, making it brighter and more stable than fluorescein (FAM).
| Property | Rhodamine 110 (R110) Azide | 5(6)-Carboxyrhodamine 110 Azide |
| Excitation Max (λex) | 496 nm | 501 nm |
| Emission Max (λem) | 520 nm | 523 nm |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | 74,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.9 | Not specified |
| Appearance | Yellow solution (in DMSO) | Red solid |
| Common Laser Line | 488 nm | 488 nm |
Q2: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?
Both are highly specific bioorthogonal reactions used for labeling, but they differ in their reactants and kinetics.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |
| Catalyst Required? | Yes (Cu(I)) | No (Copper-free) |
| Toxicity Concerns | Potential copper cytotoxicity can be a concern for in vivo applications. | Generally considered more biocompatible for live-cell and in vivo imaging. |
| Reaction Speed | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction). | Can be slower than CuAAC, but newer strained alkynes have very fast kinetics. |
| Common Use | Widely used for fixed cells, in vitro labeling, and when copper toxicity is not a concern. | Preferred for live-cell imaging and in vivo studies to avoid copper toxicity. |
Q3: How should I handle and dispose of azide compounds?
Azides can be hazardous and require careful handling.
-
Safety: Both organic and inorganic azides can be heat- and shock-sensitive and may decompose explosively. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Incompatibilities: Never mix azides with heavy metals, as this can form highly explosive metal azides. Avoid using metal spatulas for handling. Do not use halogenated solvents like dichloromethane or chloroform.
-
Disposal: Store azide waste in a dedicated container. Organic azides should ideally be converted to a more stable derivative (like an amine) before disposal.
Experimental Protocols
Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Fixed Cells
This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed cells with R110 azide.
1. Cell Seeding and Metabolic Labeling: a. Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. b. Incubate cells with the desired concentration of your alkyne-containing metabolic label (e.g., an alkynyl sugar) for the appropriate duration.
2. Fixation and Permeabilization: a. Wash cells three times with Phosphate-Buffered Saline (PBS). b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular molecules). e. Wash cells three times with PBS.
3. Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume: i. Start with 880 µL of PBS. ii. Add 10 µL of R110 Azide stock solution (e.g., 1 mM in DMSO for a 1 µM final concentration). iii. Add 10 µL of a 100 mM Sodium Ascorbate stock solution (freshly prepared in water) for a 1 mM final concentration. iv. Add 100 µL of a 10 mM Copper (II) Sulfate (CuSO₄) stock solution for a 1 mM final concentration. v. Vortex briefly to mix. Note: Add the CuSO₄ last to avoid premature reduction of the copper. b. Remove the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Imaging: a. Aspirate the reaction cocktail. b. Wash cells three to five times with PBS to remove unbound probe. c. (Optional) Stain nuclei with a DNA dye like DAPI or Hoechst. d. Mount the coverslips onto microscope slides using an antifade mounting medium. e. Image the cells using a fluorescence microscope with the appropriate filter set for R110 (e.g., FITC channel).
References
R110 azide 6-isomer degradation and stability issues
Welcome to the technical support center for R110 Azide 6-Isomer. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address stability and degradation issues.
Frequently Asked Questions (FAQs)
1. How should I store R110 Azide 6-Isomer for optimal stability?
For long-term stability, R110 Azide 6-Isomer should be stored at -20°C in the dark.[1][][3] Under these conditions, it is reported to be stable for up to 24 months.[1][] It is also recommended to desiccate the solid compound. For short-term transport, it can be kept at room temperature for up to three weeks. Always protect the compound from prolonged exposure to light.
2. What solvents are suitable for dissolving R110 Azide 6-Isomer?
R110 Azide 6-Isomer is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. It is often supplied as a 10 mM solution in DMSO.
3. I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
Rhodamine derivatives can have limited solubility in aqueous solutions. To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing or vigorously mixing to ensure rapid dispersion. If precipitation still occurs, consider the following:
-
Lower the final concentration: The issue might be that the solubility limit has been exceeded.
-
Use a co-solvent: A small amount of an organic co-solvent can help maintain solubility. While it's best to keep the final DMSO concentration low (ideally below 1%) to avoid affecting your biological system, a slightly higher concentration may be necessary.
-
Consider alternative buffers: The pH and salt concentration of the buffer can influence solubility. Experimenting with different buffer systems (e.g., PBS, Tris, HEPES) may help.
4. How photostable is R110 Azide 6-Isomer?
Rhodamine 110 and its derivatives are known to be more photostable than fluorescein. Carboxyrhodamine 110, a related compound, is reported to be photostable and its fluorescence is pH-insensitive in the range of pH 4 to 10. However, for applications involving prolonged exposure to light, such as in fluorescence microscopy, it is always advisable to use an anti-fade mounting medium and minimize light exposure where possible.
5. Can the azide group on R110 Azide 6-Isomer be degraded?
Yes, the azide group can be susceptible to degradation under certain conditions.
-
Reaction with reducing agents: Common reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), often present in protein solutions to prevent disulfide bond formation, can reduce the azide group to an amine. This will render the molecule unable to participate in click chemistry reactions.
-
Photolysis: Aryl azides can undergo photolysis upon exposure to UV light, forming highly reactive nitrene intermediates. This can lead to non-specific reactions and degradation of the probe. It is therefore crucial to protect the compound from light.
-
Reaction with H₂S: Hydrogen sulfide (H₂S) can mediate the reduction of aryl azides.
Troubleshooting Guides
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
If you are experiencing low yields in your click chemistry reaction with R110 Azide 6-Isomer, consider the following potential causes and solutions:
-
Issue: Inactive Copper Catalyst
-
Cause: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen.
-
Solution: Deoxygenate your reaction buffer and other solutions by bubbling with an inert gas like argon or nitrogen. Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I) in situ. Capping the reaction tube can help minimize oxygen exposure.
-
-
Issue: Catalyst Precipitation
-
Cause: The copper catalyst may precipitate out of solution, especially in phosphate buffers.
-
Solution: Use a copper-chelating ligand such as TBTA or THPTA to stabilize the Cu(I) and improve its solubility. Pre-mixing the copper salt with the ligand before adding it to the reaction mixture can prevent precipitation in phosphate buffers.
-
-
Issue: Interference from Buffer Components
-
Cause: Buffers containing coordinating species, such as Tris, can interact with the copper catalyst and slow down the reaction. Thiols from reducing agents like DTT or TCEP can also sequester the copper catalyst.
-
Solution: If possible, switch to a non-coordinating buffer like HEPES or MOPS. If your protein solution contains DTT or TCEP, it is advisable to remove them prior to the click reaction using methods like dialysis or size-exclusion chromatography.
-
-
Issue: Inaccessible Reactive Groups
-
Cause: The azide group on the R110 dye or the alkyne on your biomolecule may be sterically hindered or buried within the molecule's structure.
-
Solution: While click chemistry is known to be efficient even with bulky substrates, extreme steric hindrance can be an issue. Consider introducing a PEG linker between the dye and the azide to increase its accessibility. Adding a co-solvent like DMSO may also help to expose the reactive sites.
-
Non-Specific Staining or High Background
-
Issue: Aggregation of the Dye
-
Cause: Rhodamine dyes can form aggregates in aqueous solutions, which can lead to non-specific binding and increased background fluorescence.
-
Solution: Add a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) to your buffer to help prevent aggregation. Ensure thorough mixing when diluting the stock solution.
-
-
Issue: Unreacted Dye
-
Cause: Insufficient removal of unreacted R110 Azide 6-Isomer after the labeling reaction.
-
Solution: Use an appropriate purification method to remove excess dye. For proteins, size-exclusion chromatography is effective. For smaller molecules, dialysis or precipitation may be suitable.
-
Quantitative Data Summary
Table 1: Solubility of Rhodamine Dyes
| Compound | Solvent | Solubility | Reference |
| Rhodamine B | Water | 8 - 15 g/L | |
| Rhodamine B | Ethanol | ~15 g/L | |
| Rhodamine B | Water | ~50 g/L | |
| Rhodamine 6G | Water | Soluble | |
| R110 Azide 6-Isomer | Polar Organic Solvents (DMSO, DMF) | Soluble |
Table 2: Stability of Rhodamine Dyes
| Compound | Condition | Stability | Reference |
| Carboxyrhodamine 110 | pH 4 - 10 | Photostable, pH-insensitive fluorescence | |
| R110 Azide 6-Isomer | -20°C, in the dark | Up to 24 months | |
| R110 Azide 6-Isomer | Room Temperature | Up to 3 weeks | |
| Rhodamine Dyes | Chlorinated tap water | Decomposes | |
| Aryl Azides | Reducing agents (DTT, TCEP) | Reduced to amine | |
| Aryl Azides | UV light | Photolysis to nitrene |
Experimental Protocols
Protocol for Assessing the Stability of R110 Azide 6-Isomer in Aqueous Buffers
This protocol provides a general method to evaluate the stability of R110 Azide 6-Isomer in a buffer of choice over time.
Materials:
-
R110 Azide 6-Isomer
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES at a specific pH)
-
HPLC system with a fluorescence detector (Excitation: ~496 nm, Emission: ~520 nm) and a C18 column
-
UV-Vis spectrophotometer
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of R110 Azide 6-Isomer in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 100 µM. Ensure rapid mixing to prevent precipitation.
-
Initial Analysis (Time = 0):
-
HPLC Analysis: Immediately inject an aliquot of the working solution into the HPLC system. Use a gradient of water and acetonitrile (both with 0.1% TFA) to elute the compound. Record the peak area and retention time of the intact R110 Azide 6-Isomer.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the working solution and record the absorbance maximum (~496 nm).
-
-
Incubation: Store the working solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the working solution and repeat the HPLC and UV-Vis analysis as described in step 3.
-
Data Analysis:
-
Compare the peak area of the intact R110 Azide 6-Isomer at each time point to the initial peak area to determine the percentage of degradation.
-
Look for the appearance of new peaks in the chromatogram, which would indicate degradation products.
-
Monitor any changes in the absorbance spectrum, which could also indicate degradation.
-
Visual Guides
Caption: Workflow for assessing the stability of R110 Azide 6-Isomer.
Caption: Troubleshooting logic for low yield in CuAAC reactions.
References
Optimizing R110 Azide Click Chemistry: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize R110 azide click chemistry reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is R110 azide click chemistry and what are its primary applications?
R110 azide click chemistry refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a rhodamine 110 (R110) dye functionalized with an azide group. This reaction allows for the covalent labeling of alkyne-containing biomolecules with the fluorescent R110 dye. Its primary applications are in fluorescence microscopy, flow cytometry, and high-throughput screening to visualize and quantify biological processes. A key application is in the detection of caspase activity during apoptosis, where R110-based substrates are cleaved to produce a fluorescent signal.[1][2][3][4][5]
Q2: What are the critical components of an R110 azide click chemistry reaction?
A typical R110 azide click chemistry reaction includes:
-
R110 Azide: The fluorescent probe.
-
Alkyne-modified biomolecule: The target molecule to be labeled.
-
Copper(I) catalyst: Typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
-
Copper ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Solvent: The reaction is often performed in aqueous buffers, sometimes with co-solvents like DMSO or t-BuOH to improve the solubility of reagents.
Q3: My R110 azide click reaction has a low yield. What are the potential causes?
Low yield in a click chemistry reaction can be attributed to several factors:
-
Poor quality or degradation of reagents: The R110 azide, alkyne-modified molecule, or sodium ascorbate may have degraded.
-
Inactive catalyst: The copper(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.
-
Suboptimal reaction conditions: Incorrect pH, temperature, or solvent composition can negatively impact the reaction rate.
-
In-source aggregation: The protein of interest may aggregate at the top of an SDS-PAGE gel, which can be caused by the addition of copper.
-
Precipitation of reagents: The R110 azide or the alkyne-modified molecule may precipitate out of the solution, especially if they are not highly soluble in the reaction buffer.
Q4: I am observing high background fluorescence in my imaging experiments. What can I do to reduce it?
High background fluorescence can obscure the specific signal from your labeled molecule. To reduce it:
-
Ensure complete removal of unreacted R110 azide: Use a thorough purification method, such as HPLC or spin columns, after the labeling reaction.
-
Optimize the concentration of R110 azide: Using an excessive amount of the fluorescent dye can lead to higher background.
-
Include appropriate washing steps: After the labeling reaction and before imaging, wash the cells or tissue thoroughly to remove any non-covalently bound dye.
-
Use a blocking agent: In some applications, a blocking agent can help to reduce non-specific binding of the fluorescent probe.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during R110 azide click chemistry experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Sodium Ascorbate | Always use a freshly prepared solution of sodium ascorbate. Ascorbate solutions are prone to oxidation and should not be stored for long periods. |
| Oxidation of Copper(I) Catalyst | De-gas the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst and sodium ascorbate. Work under an inert atmosphere if possible. |
| Incorrect Reagent Concentrations | Titrate the concentrations of the copper catalyst, ligand, and sodium ascorbate to find the optimal ratio for your specific system. A common starting point is a 1:5 ratio of copper to ligand. |
| Sub-optimal pH | The optimal pH for CuAAC reactions is typically between 4 and 11. However, the stability of your biomolecule and the R110 dye should be considered. Rhodamine dyes are generally stable in this pH range. |
| Inhibitors in the Sample | Your sample may contain chelating agents (e.g., EDTA) that sequester the copper catalyst. Purify your alkyne-modified biomolecule to remove any interfering substances. |
| Precipitation of R110 Azide | If precipitation is observed, consider adding a co-solvent like DMSO or using a PEGylated version of the R110 azide to improve solubility. |
Problem 2: High Background Signal or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Excess Unreacted R110 Azide | After the reaction, purify the labeled product using a suitable method like reverse-phase HPLC or a desalting column to remove all traces of the free dye. |
| Non-specific Binding of R110 Azide | Increase the number of washing steps after the labeling procedure. Consider adding a blocking agent like BSA to your washing buffer to reduce non-specific interactions. |
| Concentration of R110 Azide is too High | Perform a titration to determine the lowest effective concentration of R110 azide that provides a good signal-to-noise ratio. |
| Long Incubation Time | Optimize the reaction time. While longer incubation can increase the yield, it may also lead to higher non-specific binding. Monitor the reaction progress to determine the optimal time point for stopping the reaction. |
Quantitative Data on Reaction Optimization
Optimizing the concentrations of the key reagents is crucial for achieving high yields in R110 azide click chemistry. The following table provides an example of how varying reagent concentrations can affect the reaction yield. Please note that these are illustrative values and optimal conditions should be determined empirically for each specific application.
| [R110 Azide] (µM) | [Alkyne] (µM) | [CuSO₄] (µM) | [THPTA] (µM) | [Sodium Ascorbate] (mM) | Reaction Time (h) | Relative Yield (%) |
| 50 | 25 | 50 | 250 | 5 | 1 | 75 |
| 50 | 25 | 100 | 500 | 5 | 1 | 92 |
| 50 | 25 | 200 | 1000 | 5 | 1 | 95 |
| 100 | 25 | 100 | 500 | 5 | 1 | 98 |
| 50 | 25 | 100 | 500 | 1 | 1 | 60 |
| 50 | 25 | 100 | 500 | 10 | 1 | 93 |
| 50 | 25 | 100 | 500 | 5 | 0.5 | 80 |
| 50 | 25 | 100 | 500 | 5 | 2 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with R110 Azide
-
Prepare Stock Solutions:
-
R110 Azide: 10 mM in DMSO.
-
Alkyne-modified protein: 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 25 µM).
-
Add the R110 Azide stock solution to a final concentration of 50-100 µM.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the R110-labeled protein using a desalting column or by reverse-phase HPLC to remove unreacted R110 azide and other reaction components.
-
Protocol 2: Reverse-Phase HPLC Purification of R110-Labeled Peptides
This is a general protocol and may require optimization based on the specific properties of the peptide.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at 280 nm (for the peptide) and ~502 nm (for R110).
Visualizations
Experimental Workflow for R110 Azide Click Chemistry
Caption: General experimental workflow for labeling proteins with R110 azide.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in R110 azide click chemistry.
Signaling Pathway: Caspase Activation in Apoptosis
Rhodamine 110-based probes are frequently used to detect the activity of caspases, key enzymes in the apoptotic signaling pathway. The following diagram illustrates this process.
Caption: R110-based probes are used to measure effector caspase activity in apoptosis.
References
- 1. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
Technical Support Center: Troubleshooting Poor R110 Azide Labeling Efficiency
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during R110 azide labeling experiments. The content is tailored for researchers, scientists, and drug development professionals utilizing click chemistry for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is R110 azide and how is it used in labeling experiments?
Rhodamine 110 (R110) azide is a fluorescent probe containing an azide functional group. It is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions to attach the bright, photostable R110 fluorophore to molecules containing a terminal alkyne.[1][2][3] This enables the visualization and tracking of the alkyne-modified biomolecule.
Q2: What are the key components of a typical R110 azide labeling reaction?
A standard CuAAC reaction for labeling includes:
-
Alkyne-modified biomolecule: Your protein, nucleic acid, or other molecule of interest.
-
Copper(I) catalyst: The active catalyst for the reaction, often generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing agent: Commonly sodium ascorbate, used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.
-
Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from damage.
Q3: How should I store R110 azide?
R110 azide should be stored at -20°C in the dark. It is often supplied as a solution in DMSO or as a solid. Prolonged exposure to light should be avoided.
Troubleshooting Guide: Low or No Labeling Efficiency
This section addresses the common problem of poor or no fluorescent signal after performing an R110 azide labeling reaction.
Problem: Weak or No Fluorescent Signal
Possible Cause 1: Ineffective Copper(I) Catalyst
The Cu(I) catalyst is essential for the reaction and is readily oxidized to inactive Cu(II) by dissolved oxygen.
-
Solution:
-
Use fresh reagents: Prepare fresh sodium ascorbate solution for each experiment, as it can oxidize in solution.
-
Degas solutions: Remove dissolved oxygen from your reaction buffers.
-
Optimize catalyst generation: Add the copper source to the ligand before introducing other reagents to ensure proper complex formation.
-
Increase catalyst concentration: If efficiency remains low, consider increasing the catalyst loading.
-
Possible Cause 2: Degradation or Impurity of Reagents
The integrity of your R110 azide and alkyne-modified biomolecule is critical for a successful reaction.
-
Solution:
-
Verify reagent quality: Ensure your R110 azide has been stored correctly and is not degraded. The purity of R110 azide is typically high (e.g., >95% by HPLC).
-
Check substrate integrity: Confirm the successful incorporation and purity of the alkyne group on your biomolecule.
-
Purify labeled biomolecules: After the reaction, purify the labeled product to remove unreacted reagents that might interfere with signal detection.
-
Possible Cause 3: Suboptimal Reaction Conditions
Click reactions are sensitive to reactant concentrations, solvent, temperature, and pH.
-
Solution:
-
Optimize reactant concentrations: Increase the concentration of the R110 azide probe; a 2- to 10-fold molar excess over the alkyne-labeled molecule is a good starting point.
-
Adjust solvent: If your biomolecule is prone to aggregation in aqueous buffers, consider adding co-solvents like DMSO or DMF to improve solubility.
-
Moderate temperature increase: Gently heating the reaction (e.g., to 40-60 °C) may improve yields, but should be done cautiously to avoid degradation of your biomolecule.
-
Maintain optimal pH: CuAAC reactions are generally robust over a pH range of 4 to 12. For most biomolecules, a pH around 7 is recommended.
-
Possible Cause 4: Presence of Interfering Substances
Components in your sample or buffer can inhibit the reaction.
-
Solution:
-
Avoid Tris-based buffers: The amine groups in Tris can chelate copper, inactivating the catalyst. Use buffers like PBS or HEPES instead.
-
Remove reducing agents: If your sample contains reducing agents like DTT or TCEP from purification steps, remove them by dialysis or buffer exchange before the click reaction. Note that TCEP can also be used as a reducing agent for the copper catalyst, but its presence from other steps should be controlled.
-
Address thiol interference: Free thiols from cysteine residues can sometimes react with alkyne groups or interfere with the catalyst. Pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this.
-
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction parameters for optimizing your R110 azide labeling experiments.
Table 1: Typical Reagent Concentrations for CuAAC Labeling
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Biomolecule | 1 - 50 µM | Dependent on the specific experiment. |
| R110 Azide | 20 - 250 µM | A 2-10 fold molar excess over the alkyne is recommended. |
| Copper(II) Sulfate | 50 - 250 µM | Used to generate the Cu(I) catalyst in situ. |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess to maintain the copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often recommended. |
Table 2: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Troubleshooting Action |
| Temperature | Room Temperature | Increase to 40-60°C cautiously. |
| Reaction Time | 30 min - 4 hours | Increase incubation time if the reaction is slow. |
| pH | ~7.0 | Ensure buffer is not interfering (e.g., Tris). |
| Solvent | Aqueous Buffer (PBS, HEPES) | Add co-solvents (DMSO, DMF) for hydrophobic molecules. |
Experimental Protocols
Protocol 1: General R110 Azide Labeling of an Alkyne-Modified Protein
This protocol provides a starting point for the CuAAC reaction. Optimization may be required for your specific biomolecule.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
R110 azide (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
THPTA (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, prepared fresh)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dilute your alkyne-modified protein to the desired final concentration (e.g., 10 µM) in buffer.
-
Add R110 azide to a final concentration of 100 µM (a 10-fold excess).
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stocks. For a final reaction volume of 100 µL, mix 1 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA.
-
Add the catalyst premix to the protein/azide mixture. The final concentrations will be 200 µM CuSO₄ and 500 µM THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Proceed with purification to remove excess reagents (e.g., via size-exclusion chromatography).
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Labeling
Caption: A decision tree for troubleshooting poor R110 azide labeling.
Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The catalytic cycle of the CuAAC reaction for R110 azide labeling.
References
Technical Support Center: Non-specific Binding of R110 Azide Conjugates
Welcome to the technical support center for troubleshooting non-specific binding of R110 azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of R110 azide conjugates and why is it a problem?
Q2: What are the primary causes of non-specific binding with R110 azide conjugates?
A2: The leading causes of non-specific binding of fluorescent probes like R110 azide include:
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Hydrophobicity of the Dye: Rhodamine 110 possesses hydrophobic properties that can lead to its association with nonpolar structures such as lipid membranes and hydrophobic pockets in proteins.[2]
-
Ionic Interactions: The charge of the R110 molecule can lead to electrostatic interactions with charged molecules and surfaces in the cell.
-
Excess Probe Concentration: Using a higher concentration of the R110 azide conjugate than necessary increases the likelihood of non-specific interactions.[1]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells, tissues, or experimental surfaces can allow the probe to adhere indiscriminately.[1]
-
Insufficient Washing: Inadequate washing steps after the click chemistry reaction may not effectively remove all unbound or non-specifically bound probes.
-
Probe Aggregation: Lipophilic probes can form aggregates, which may bind non-specifically to cellular structures.
Q3: How can I determine if the high background in my experiment is due to non-specific binding of the R110 azide conjugate?
A3: To determine the source of high background, you should run the following negative controls:
-
No Azide Control: Perform the experiment on your alkyne-labeled sample but omit the R110 azide conjugate from the click reaction cocktail. This will help you assess the level of autofluorescence in your sample.
-
No Alkyne Control: Perform the click reaction with the R110 azide conjugate on a sample that has not been labeled with an alkyne. This will reveal the extent of non-specific binding of the R110 azide to cellular components.
-
No Copper Catalyst Control (for CuAAC): If you are using copper-catalyzed click chemistry (CuAAC), perform the reaction with the alkyne-labeled sample and R110 azide but without the copper catalyst. In the absence of the catalyst, weak, non-specific labeling of proteins by terminal alkynes may still occur.
Troubleshooting Guides
High Background Fluorescence in Microscopy
Problem: You observe high, diffuse background fluorescence in your microscopy images, making it difficult to identify your target structure.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive R110 Azide Concentration | Titrate the concentration of the R110 azide conjugate. Start with a concentration recommended in the literature or by the manufacturer and perform a dilution series. | A lower concentration should reduce background fluorescence without significantly compromising the specific signal. |
| Inadequate Blocking | Incubate your sample with a blocking solution before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if used). | Blocking agents will occupy non-specific binding sites, reducing the adherence of the R110 azide conjugate to unintended targets. |
| Insufficient Washing | Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS) to help remove non-specifically bound probe. | More stringent washing will help to remove unbound and weakly bound R110 azide, lowering the overall background. |
| Hydrophobic Interactions | Include a non-ionic surfactant, such as Tween 20, in your incubation and wash buffers. For severe issues, a urea wash (e.g., 5%) after labeling may help disrupt hydrophobic interactions. | Surfactants can help to reduce non-specific binding caused by hydrophobic interactions. |
| Ionic Interactions | Adjust the salt concentration of your buffers. Increasing the ionic strength can help to shield charged interactions. | This can reduce non-specific binding mediated by electrostatic forces. |
| Unbound Dye in Conjugate Stock | Purify the R110 azide conjugate stock to remove any unconjugated dye using methods like dialysis or size-exclusion chromatography. | A cleaner conjugate stock will reduce the amount of free dye available to bind non-specifically. |
High Background in Flow Cytometry
Problem: Your negative control population shows a significant shift in fluorescence, indicating non-specific binding of the R110 azide conjugate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive R110 Azide Concentration | Titrate the R110 azide concentration to find the optimal balance between signal and background. | Reduced background fluorescence in the negative control population. |
| Inadequate Washing | Increase the number of wash steps after the click reaction. Ensure cells are pelleted and resuspended thoroughly during each wash. | Lower median fluorescence intensity of the negative control population. |
| Fc Receptor Binding | If working with cells that express Fc receptors (e.g., immune cells), block these receptors with an Fc blocking reagent or normal serum prior to the click reaction. | This will prevent non-specific binding of any antibody-R110 azide conjugates to Fc receptors. |
| Dead Cells | Include a viability dye in your staining panel to exclude dead cells from your analysis. Dead cells are known to non-specifically bind fluorescent dyes. | Gating on live cells will remove the contribution of dead cells to the background signal. |
| Probe Aggregation | Filter the R110 azide conjugate solution through a 0.2 µm spin filter before use to remove any aggregates. | This will prevent large, fluorescent aggregates from sticking to cells. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Hydrophobicity | Notes |
| Rhodamine 110 | ~499 | ~521 | Moderate | Less hydrophobic than Rhodamine B and other derivatives with ester groups. |
| Fluorescein (FAM) | ~495 | ~519 | Low | Generally considered hydrophilic. |
| TAMRA | ~557 | ~583 | High | More hydrophobic than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable | Variable | Variable | Hydrophobicity can vary depending on the specific cyanine structure and sulfonation. |
| Alexa Fluor Dyes | Variable | Variable | Generally Low | Often sulfonated to increase hydrophilicity and reduce non-specific binding. |
Note: The hydrophobicity is a qualitative assessment based on available literature. The actual non-specific binding will also depend on the specific conjugate and experimental conditions.
Experimental Protocols
Protocol: Standard Click Chemistry (CuAAC) Labeling of Adherent Cells for Microscopy
-
Cell Culture and Alkyne Labeling:
-
Plate cells on coverslips and culture to the desired confluency.
-
Incubate cells with the alkyne-modified substrate for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, a typical starting point is:
-
R110 azide (1-5 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (100 µM final concentration)
-
Copper ligand (e.g., THPTA) (500 µM final concentration)
-
Reducing agent (e.g., Sodium Ascorbate) (5 mM final concentration, add fresh)
-
PBS to 100 µL
-
-
Aspirate the blocking buffer from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.1% Tween-20.
-
(Optional) Perform a final wash with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a DNA dye (e.g., DAPI).
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualizations
Caption: General experimental workflow for labeling with R110 azide conjugates.
References
How to improve the solubility of R110 azide
<Technical Support Center: R110 Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R110 (Rhodamine 110) azide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is R110 azide and what are its primary applications?
R110 azide is a fluorescent labeling reagent used in bioorthogonal chemistry. Specifically, it is a rhodamine 110 molecule functionalized with an azide group. This allows it to be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to attach the bright, photostable green fluorescent R110 dye to molecules containing an alkyne group.[1][2] Its primary application is the fluorescent labeling of biomolecules like proteins and nucleic acids for visualization and tracking in various experimental systems.[3][4]
Q2: What are the recommended solvents for dissolving R110 azide?
R110 azide is readily soluble in common organic solvents. For preparing stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended.[5] Methanol and ethanol can also be used. While some rhodamine derivatives have slight solubility in water, aqueous solutions are not recommended for storage as they are unstable.
Q3: How should I store R110 azide and its stock solutions?
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Solid R110 Azide: The solid form should be stored at -20°C in the dark and protected from moisture.
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Stock Solutions: Stock solutions of R110 azide prepared in anhydrous DMSO or DMF should also be stored at -20°C. To prevent degradation from moisture, it is advisable to aliquot the stock solution into smaller, single-use volumes. This minimizes the need for repeated freeze-thaw cycles and exposure to atmospheric moisture.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving solid R110 azide. What can I do?
If you are experiencing difficulty dissolving solid R110 azide, consider the following troubleshooting steps:
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Ensure Anhydrous Conditions: Rhodamine dyes can be hygroscopic. Moisture can affect solubility and the stability of the reactive azide group. Use anhydrous-grade solvents and handle the solid compound in a low-humidity environment if possible.
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Gentle Warming: Gently warm the solution to 30-40°C. This can help increase the dissolution rate. Avoid excessive heat, as it may degrade the compound.
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Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Sonication can effectively break up aggregates and promote dissolution.
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Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q5: My R110 azide precipitated out of solution after I diluted my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
This is a common issue when diluting a dye from a concentrated organic stock into an aqueous medium. The significant change in solvent polarity causes the hydrophobic dye to precipitate.
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Solution 1: Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (like DMSO) as high as your experiment allows without negatively impacting your biological system. Often, a final concentration of 1-5% DMSO is well-tolerated by cells and can help maintain dye solubility.
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Solution 2: Use a Co-solvent System: In some cases, using a mixture of solvents in your final reaction buffer can improve solubility. For click chemistry reactions, mixtures of water with t-BuOH, acetonitrile, or alcohols are sometimes used.
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Solution 3: Modify the Dye: For future experiments, consider using a more water-soluble derivative of rhodamine 110 azide, such as those containing a polyethylene glycol (PEG) spacer or sulfonate groups. For example, 5/6-Carboxyrhodamine 110-PEG3-Azide is designed for better solubility.
Data Presentation: Solvent Compatibility
The following table summarizes the recommended solvents for R110 azide and related rhodamine compounds.
| Solvent | Suitability for Stock Solution | Suitability for Aqueous Dilution | Notes |
| DMSO | Excellent | Limited | Recommended for high-concentration stock solutions. Minimize final concentration in aqueous buffers to avoid precipitation. |
| DMF | Excellent | Limited | Similar properties to DMSO. |
| Methanol | Good | Limited | Can be used for stock solutions. |
| Ethanol | Good | Limited | Another alcoholic solvent option. |
| Water | Not Recommended | Poor | R110 and its derivatives have low water solubility and are unstable in aqueous solution for long-term storage. |
| Acetonitrile | Possible | Fair | Often used as a co-solvent in click chemistry reactions. |
| t-BuOH/Water | Not Applicable | Good | A common co-solvent system for click chemistry that can improve substrate solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM R110 Azide Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of R110 azide.
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Pre-weighing: Allow the vial of solid R110 azide to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
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Weighing: In a protected environment, weigh out the desired amount of R110 azide powder. For example, for 1 mg of Carboxyrhodamine 110 Azide (MW: 575.59 g/mol ), this would be 1.74 µmol.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1.74 µmol, you would add 174 µL of DMSO.
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Mixing: Vortex the solution thoroughly until all the solid is dissolved. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.
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Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C, protected from light and moisture.
Protocol 2: General Procedure for Labeling an Alkyne-Modified Protein with R110 Azide
This protocol outlines a general workflow for a copper-catalyzed click chemistry (CuAAC) reaction.
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Reagent Preparation:
-
Prepare a 10 mM stock solution of R110 azide in DMSO as described above.
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Prepare a fresh 50 mM solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made fresh for each experiment.
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Prepare a stock solution of a copper(II) sulfate/ligand mix. A common ligand is THPTA, which helps to stabilize the copper(I) catalyst and protect the protein.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine your alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
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Add the R110 azide stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a good starting point.
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Add the copper(II) sulfate/ligand solution to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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-
Incubation:
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Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.
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Purification:
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Remove the unreacted R110 azide and copper catalyst from the labeled protein using a purification method appropriate for your protein, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
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Visualizations
Caption: A flowchart for troubleshooting solubility issues with R110 azide.
Caption: Diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Technical Support Center: R110 Azide Photobleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the photobleaching of Rhodamine 110 (R110) Azide during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is R110 Azide and why is it used?
A1: Rhodamine 110 (R110) Azide, also known as Rhodamine Green Azide, is a highly fluorescent green dye functionalized with an azide group. This azide group allows the dye to be easily attached to other molecules containing an alkyne group through a process called "click chemistry".[1][2] This makes it a versatile tool for specifically labeling and visualizing a wide range of biomolecules, such as proteins, nucleic acids, and glycans, in cells and tissues. R110 is known for its brightness and relative photostability compared to other dyes like fluorescein.[1]
Q2: What is photobleaching and why is it a problem for R110 Azide imaging?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, R110 Azide, upon exposure to excitation light.[3] This leads to a gradual fading of the fluorescent signal during imaging. This is problematic as it can reduce the signal-to-noise ratio, making it difficult to detect and quantify the labeled molecules. For time-lapse or quantitative studies, photobleaching can introduce significant errors in data analysis.[4]
Q3: What are the primary factors that contribute to the photobleaching of R110 Azide?
A3: The main drivers of photobleaching for rhodamine dyes are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can also accelerate photobleaching by reacting with the excited fluorophore to produce reactive oxygen species (ROS), which can chemically damage the dye molecule and render it non-fluorescent.
Q4: Does the azide functional group affect the photostability of R110?
A4: The core photophysical properties and photostability are determined by the rhodamine structure itself. The azide group is primarily for conjugation via click chemistry and is unlikely to significantly alter the fundamental photobleaching mechanisms of the R110 fluorophore. Once conjugated, the local microenvironment around the dye within a cell can influence its stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter with R110 Azide photobleaching during your experiments.
| Problem | Possible Cause | Solution |
| Rapid signal loss during initial focusing or image acquisition. | 1. Excitation light is too intense.2. Exposure time is too long.3. No antifade reagent is being used. | 1. Reduce the laser power or use a neutral density (ND) filter to decrease illumination intensity.2. Use the shortest possible exposure time that still provides a sufficient signal.3. Mount your coverslip with an antifade mounting medium. See the protocols below. |
| High background fluorescence obscuring the signal. | 1. Excess, unbound R110 Azide probe.2. Autofluorescence from the cells or tissue.3. The antifade reagent itself is autofluorescent. | 1. Ensure thorough washing steps after the click chemistry labeling to remove all unbound dye.2. Image an unstained control sample to assess the level of autofluorescence. If problematic, consider using a dye with a longer wavelength.3. Some homemade reagents like p-phenylenediamine (PPD) can be prone to autofluorescence. Consider using a commercial mountant or n-propyl gallate. |
| Inconsistent fluorescence intensity between samples. | 1. Different samples are exposed to light for varying durations before imaging.2. The antifade reagent was not mixed properly or has degraded. | 1. Standardize your workflow to minimize light exposure for all samples. Find the region of interest using transmitted light before switching to fluorescence.2. Ensure antifade reagents are well-dissolved and stored correctly (often protected from light and at -20°C). |
| Antifade reagent appears to be quenching the initial signal. | Some antifade reagents, while preventing rapid fading, can reduce the initial fluorescence intensity. | This is a known trade-off for some reagents. If the initial signal is too low, you may need to try a different antifade formulation. Commercial reagents are often optimized to minimize this effect. |
Quantitative Data: Photostability of Rhodamine Dyes with Antifade Reagents
While specific quantitative data for R110 Azide is limited, the following table summarizes data for similar rhodamine dyes, providing a useful comparison of the effectiveness of various antifade reagents.
| Antifade Reagent/Mounting Medium | Fluorophore | Half-life (seconds) | Fold Increase vs. Control | Reference |
| 90% Glycerol in PBS (Control) | Tetramethylrhodamine | 7 | - | |
| Vectashield® | Tetramethylrhodamine | 330 | ~47x | |
| ProLong™ Gold | TRITC (a rhodamine derivative) | >80% signal remaining after 60-90s continuous exposure | Significant protection | |
| n-Propyl Gallate (NPG) | General purpose | Significant reduction in fading | Varies by preparation | |
| DABCO | General purpose | Effective, but less so than PPD | Varies by preparation |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold or VECTASHIELD®)
Commercial mounting media are recommended for their consistency and high performance.
Materials:
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Fixed and labeled specimen on a microscope slide
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ProLong™ Gold Antifade Mountant or VECTASHIELD® Antifade Mounting Medium
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Coverslip
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Pipette
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Clear nail polish or sealant (optional for non-hardening media)
Procedure:
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Preparation: After the final washing step of your staining protocol, carefully aspirate the excess buffer from the slide, ensuring the specimen does not dry out.
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Application: Dispense one drop of the commercial antifade mounting medium directly onto the specimen.
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Mounting: Carefully lower a coverslip onto the drop of medium, avoiding the introduction of air bubbles. To do this, hold the coverslip at a 45-degree angle, touch one edge to the slide, and slowly lower the rest.
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Curing (for hardening media like ProLong™ Gold): Allow the slide to cure in the dark at room temperature for at least 24 hours for optimal antifade performance.
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Sealing (for non-hardening media like VECTASHIELD®): If desired for long-term storage, seal the edges of the coverslip with clear nail polish.
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Storage: Store the slides flat at 4°C, protected from light.
Protocol 2: Preparation and Use of Homemade n-Propyl Gallate (NPG) Antifade Medium
NPG is a widely used and effective homemade antifade reagent.
Materials:
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n-Propyl gallate (NPG) powder
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Glycerol (ACS grade)
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10X Phosphate-Buffered Saline (PBS)
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Distilled water
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Stir plate and stir bar
Procedure:
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Prepare a 10X PBS Stock Solution.
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Prepare a 20% (w/v) NPG Stock Solution: Dissolve 2g of n-propyl gallate in 10mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions directly.
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Prepare the Mounting Medium:
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In a beaker, combine 9 mL of glycerol and 1 mL of 10X PBS.
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While stirring vigorously, slowly add 100 µL of the 20% NPG stock solution dropwise.
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Mounting:
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Apply one drop of the NPG mounting medium to your fixed and labeled specimen.
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Carefully place a coverslip, avoiding air bubbles.
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-
Storage: Store slides at 4°C or -20°C, protected from light. Store the NPG mounting medium in the dark at -20°C.
Protocol 3: Preparation and Use of Homemade DABCO Antifade Medium
1,4-Diazabicyclo[2.2.2]octane (DABCO) is another common and less toxic alternative to PPD.
Materials:
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DABCO powder
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Glycerol
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10X PBS
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Distilled water
Procedure:
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Prepare the Mounting Medium:
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Combine 9 mL of glycerol with 1 mL of 10X PBS.
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Add 100 mg of DABCO to achieve a 1% (w/v) solution.
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Dissolve the DABCO completely, which may require gentle heating and several hours of mixing.
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-
Mounting:
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Apply one drop of the DABCO mounting medium to your specimen.
-
Carefully place a coverslip.
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Storage: Store slides at 4°C, protected from light. Store the DABCO mounting medium in the dark.
Visualizations
Caption: Workflow for a fluorescence microscopy experiment using R110 Azide with photobleaching prevention steps.
Caption: Troubleshooting flowchart for addressing rapid photobleaching of R110 Azide.
References
Technical Support Center: Purification of R110 Azide Labeled Oligonucleotides
Welcome to the technical support center for the purification of Rhodamine 110 (R110) azide labeled oligonucleotides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity labeled oligonucleotides for their downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of R110 azide labeled oligonucleotides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of labeled oligonucleotide after purification | 1. Inefficient labeling reaction. 2. Loss of sample during purification steps (e.g., precipitation, column chromatography). 3. Degradation of the oligonucleotide. | 1. Optimize the labeling reaction conditions, including the molar ratio of dye to oligonucleotide, reaction time, and temperature.[] 2. For precipitation, ensure the oligonucleotide is >18 nucleotides for efficient recovery with ethanol. For HPLC, ensure proper column selection and gradient optimization.[2][3] 3. Avoid harsh deprotection conditions that can degrade the rhodamine dye.[4] Use nuclease-free water and reagents. |
| Presence of unreacted (free) R110 azide in the final product | 1. Incomplete removal during purification. 2. Suboptimal purification method for the specific dye. | 1. Repeat the purification step. For HPLC, adjust the gradient to better separate the hydrophobic dye from the labeled oligonucleotide. 2. Consider a pH-controlled extraction method. By lowering the pH, the free dye becomes more neutral and can be extracted into an organic solvent like butanol, while the charged, labeled oligonucleotide remains in the aqueous phase. |
| Co-elution of labeled oligonucleotide and failure sequences (shortmers) in HPLC | 1. Poor resolution of the HPLC column. 2. Oligonucleotide length is too long for the chosen HPLC method. | 1. Use a high-resolution HPLC column specifically designed for oligonucleotide purification. 2. For longer oligonucleotides (≥50 bases), consider PAGE purification for better size resolution. Alternatively, a combination of purification methods, such as anion-exchange HPLC followed by reverse-phase HPLC, can be employed. |
| Broad or tailing peaks in HPLC chromatogram | 1. Secondary structure formation in the oligonucleotide. 2. Column overloading. 3. Issues with the mobile phase. | 1. Perform purification at an elevated temperature (e.g., 60°C) to denature the oligonucleotide and improve peak shape. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the mobile phase is properly prepared and filtered. Check the pH of the buffer. |
| Inconsistent purification results | 1. Variability in the labeling reaction. 2. Inconsistent preparation of buffers and reagents. 3. Column degradation. | 1. Standardize the labeling protocol. 2. Prepare fresh buffers for each purification run. 3. Use a column cleaning protocol regularly and replace the column when resolution deteriorates. |
Frequently Asked Questions (FAQs)
Q1: Why is purification of R110 azide labeled oligonucleotides necessary?
A1: Purification is crucial to remove impurities such as unreacted R110 azide, unlabeled oligonucleotides, and failure sequences (truncated oligonucleotides) that are byproducts of chemical synthesis. These impurities can interfere with downstream applications by causing non-specific signals, reduced assay sensitivity, and inaccurate quantification.
Q2: Which purification method is best for R110 azide labeled oligonucleotides?
A2: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended application.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for purifying dye-labeled oligonucleotides due to the hydrophobicity of the fluorescent label, which aids in separating the labeled product from unlabeled sequences.
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Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC) separates oligonucleotides based on the number of phosphate groups and can be very effective for shorter oligonucleotides (up to 40-mers).
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Polyacrylamide Gel Electrophoresis (PAGE) offers high resolution based on size and is recommended for long oligonucleotides (≥50 bases) or when very high purity is required.
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Size-Exclusion Chromatography (SEC) can be used for buffer exchange and to remove small molecule impurities like free dye.
Q3: How can I remove the unreacted R110 azide dye effectively?
A3: Unreacted dye can be removed by several methods. RP-HPLC is very effective due to the significant difference in hydrophobicity between the free dye and the oligonucleotide. Another approach is a pH-controlled liquid-liquid extraction. By lowering the pH of the aqueous solution containing the labeling reaction mixture, the free rhodamine dye becomes less charged and can be extracted into an organic solvent like butanol, while the highly charged, labeled oligonucleotide remains in the aqueous phase.
Q4: What are the key parameters to optimize in an RP-HPLC purification protocol?
A4: Key parameters to optimize for RP-HPLC include:
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Column: Use a column with a stationary phase suitable for oligonucleotide separation (e.g., C8 or C18).
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Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., 0.1 M triethylammonium acetate - TEAA) and an organic solvent (e.g., acetonitrile).
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Gradient: The gradient of the organic solvent should be optimized to achieve good separation between the desired product and impurities.
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Temperature: Running the purification at an elevated temperature (e.g., 60°C) can help to denature the oligonucleotide and improve peak shape.
Q5: Can I use ethanol precipitation to purify my R110 azide labeled oligonucleotide?
A5: Ethanol precipitation can be used to remove some of the unincorporated label, especially for oligonucleotides longer than 18 nucleotides. However, it is generally not sufficient as a standalone method to achieve high purity and is often used as a preliminary clean-up step before a more robust method like HPLC.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol describes a general method for the purification of R110 azide labeled oligonucleotides using RP-HPLC.
Materials:
-
Crude R110 azide labeled oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
RP-HPLC system with a C18 column
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Nuclease-free water
Procedure:
-
Dissolve the crude labeled oligonucleotide in nuclease-free water or Mobile Phase A.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Equilibrate the C18 HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
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Inject the sample onto the column.
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Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 70% Mobile Phase B over 30-40 minutes. The hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled failure sequences.
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Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of R110 (around 500 nm).
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Collect the fractions corresponding to the main peak that absorbs at both wavelengths.
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Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
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Pool the pure fractions and evaporate the solvent.
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Resuspend the purified oligonucleotide in a suitable buffer or nuclease-free water.
Protocol 2: pH-Controlled Extraction for Free Dye Removal
This protocol is a facile method for removing unreacted hydrophobic dyes.
Materials:
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Aqueous solution of the labeling reaction mixture
-
n-Butanol
-
Hydrochloric acid (HCl) or another suitable acid to lower the pH
-
pH meter or pH paper
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Centrifuge
Procedure:
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Take the aqueous solution containing the dye-labeled DNA and unreacted free dye. The typical pH after labeling is around 8.5.
-
Lower the pH of the solution to approximately 3.0 by adding dilute HCl dropwise.
-
Add an equal volume of n-butanol to the acidified aqueous solution.
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Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing of the two phases.
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Centrifuge the mixture to separate the aqueous and organic phases.
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The unreacted, now neutral, dye will partition into the upper n-butanol phase, which will be strongly colored. The hydrophilic, dye-labeled oligonucleotide will remain in the lower aqueous phase.
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Carefully remove and discard the upper butanol phase.
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Repeat the extraction with fresh n-butanol until the organic phase is clear to ensure complete removal of the free dye.
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The purified, dye-labeled oligonucleotide is now in the aqueous phase and can be further processed (e.g., buffer exchange).
Visualizations
Caption: Workflow for RP-HPLC Purification of R110 Labeled Oligonucleotides.
Caption: Decision Tree for Selecting a Purification Method.
References
Best practices for storing and handling R110 azide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for storing, handling, and utilizing R110 azide in your research.
Frequently Asked Questions (FAQs)
Q1: What is R110 azide and what are its primary applications?
R110 azide is a fluorescent probe containing a rhodamine 110 (R110) fluorophore and a terminal azide group. Rhodamine 110 is a bright and highly photostable green-fluorescent dye. The azide group allows for its covalent attachment to other molecules via "click chemistry," a set of highly efficient and specific reactions.[1][2][3][][5] Its primary applications are in bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules for visualization and tracking in various experimental systems.
Q2: What are the key spectral properties of R110 azide?
R110 azide exhibits spectral properties similar to fluorescein but with greater photostability. Key characteristics include:
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Excitation Maximum: ~496 nm
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Emission Maximum: ~520 nm
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Molar Extinction Coefficient: >75,000 cm⁻¹M⁻¹
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Fluorescence Quantum Yield: ~0.9
Q3: How should I properly store R110 azide?
For long-term stability, R110 azide should be stored at -20°C in the dark. It can be shipped at ambient temperature for up to three weeks. To avoid degradation, it is crucial to protect the compound from prolonged exposure to light.
Q4: In which solvents is R110 azide soluble?
R110 azide is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Q5: What are the general safety precautions for handling R110 azide?
As an organic azide, R110 azide should be handled with care due to the potential hazards associated with this class of compounds. General safety practices include:
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Handling in a well-ventilated area.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding contact with skin and eyes.
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Preventing the formation of dust and aerosols.
Data Presentation
Table 1: Properties and Stability of R110 Azide
| Property | Value/Information | Citations |
| Excitation Maximum | ~496 nm | |
| Emission Maximum | ~520 nm | |
| Molar Extinction Coefficient | >75,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.9 | |
| Appearance | Violet powder / Yellow solution | |
| Solubility | Polar organic solvents (DMF, DMSO) | |
| Long-term Storage | -20°C in the dark (stable for up to 24 months) | |
| Short-term Transportation | Room temperature (up to 3 weeks) | |
| Photostability | More photostable than fluorescein. | |
| pH Stability | Fluorescence is insensitive to pH between 4 and 9. |
Troubleshooting Guides
Issue 1: No or Low Fluorescence Signal After Labeling
| Potential Cause | Troubleshooting Step |
| Incomplete or Failed Click Reaction | Verify the integrity of all reaction components. Ensure the copper catalyst (for CuAAC) is active; use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). For troubleshooting the click reaction itself, see Issue 2. |
| Degradation of R110 Azide | R110 azide is light-sensitive. Ensure it has been stored properly in the dark at -20°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Filter Sets/Imaging Parameters | Confirm that the excitation and emission wavelengths used on your instrument are appropriate for R110 (Excitation ~496 nm, Emission ~520 nm). |
| Low Abundance of Target Molecule | Increase the concentration of the target molecule or the labeling reagents. Validate the presence and expression of your target protein or biomolecule. |
| Photobleaching | Although R110 is relatively photostable, excessive exposure to high-intensity light can still cause photobleaching. Minimize light exposure and use an anti-fade mounting medium if applicable. |
Issue 2: Click Chemistry Reaction Failure or Low Yield
| Potential Cause | Troubleshooting Step |
| Copper Catalyst Inactivity (CuAAC) | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Use a Cu(I)-stabilizing ligand like THPTA or TBTA. Prepare the reducing agent solution (e.g., sodium ascorbate) fresh before each reaction. |
| Cytotoxicity of Copper Catalyst (Live-Cell Imaging) | High concentrations of copper can be toxic to cells. Consider using a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-modified substrate. |
| Presence of Incompatible Reagents | Avoid buffers containing primary amines (e.g., Tris) during the reaction as they can quench the reaction. Also, avoid thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) as they can reduce the azide group. |
| Precipitation of Reagents | If precipitation of the azide is observed, gentle heating (e.g., to 80°C for a few minutes) followed by vortexing may help to redissolve it. |
| Insufficient Reaction Time or Temperature | Allow the reaction to proceed for a sufficient amount of time (typically 30-60 minutes at room temperature, but can be optimized). |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-containing biomolecule with R110 azide.
Materials:
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Alkyne-modified biomolecule
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R110 azide
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Copper(II) sulfate (CuSO₄)
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THPTA (or other Cu(I)-stabilizing ligand)
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Sodium Ascorbate
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Reaction Buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
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Prepare Stock Solutions:
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Prepare a 20 mM solution of CuSO₄ in water.
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Prepare a 100 mM solution of THPTA in water.
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Prepare a 300 mM solution of sodium ascorbate in water. This solution should be made fresh.
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Dissolve the alkyne-modified biomolecule and R110 azide in the reaction buffer to their desired final concentrations. A molar excess of the azide (e.g., 4-50 equivalents) is recommended.
-
-
Catalyst Preparation:
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In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio. Let this mixture stand for a few minutes to allow for the formation of the Cu-ligand complex.
-
-
Reaction Assembly:
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To the solution of the alkyne-modified biomolecule and R110 azide, add the pre-formed Cu-THPTA complex.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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-
Incubation:
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Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the labeled biomolecule using an appropriate method for your sample, such as ethanol precipitation for DNA or size-exclusion chromatography for proteins.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for live-cell imaging and applications where copper toxicity is a concern. It involves the reaction of R110 azide with a strained cyclooctyne-modified biomolecule (e.g., containing DBCO or BCN).
Materials:
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Cyclooctyne-modified biomolecule (e.g., DBCO-labeled protein)
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R110 azide
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Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Solutions:
-
Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Dissolve R110 azide in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired final concentration.
-
-
Reaction:
-
Combine the solutions of the cyclooctyne-modified biomolecule and R110 azide.
-
-
Incubation:
-
Incubate the reaction at room temperature. The reaction time will depend on the specific cyclooctyne used and the concentrations of the reactants, but it is typically complete within a few hours.
-
-
Purification (if necessary):
-
For in vitro labeling, purify the labeled biomolecule to remove excess R110 azide using a suitable method. For live-cell imaging, a wash step may be sufficient.
-
Mandatory Visualization
References
Validation & Comparative
R110 Azide vs. FAM Azide: A Comparative Guide for DNA Labeling
For researchers, scientists, and drug development professionals engaged in DNA labeling, the choice of fluorescent dye is a critical decision that directly influences experimental outcomes. This guide provides an objective comparison of two widely used green-emitting fluorescent azides, Rhodamine 110 (R110) azide and Fluorescein (FAM) azide, focusing on their performance in DNA labeling applications via click chemistry.
Executive Summary
Both R110 azide and FAM azide are excellent choices for labeling DNA with a green fluorescent marker. They share similar excitation and emission spectra, making them compatible with standard fluorescein (FITC) filter sets. However, a key differentiator is their photostability. R110, a rhodamine-based dye, exhibits significantly higher resistance to photobleaching compared to the fluorescein-based FAM. This makes R110 azide a superior choice for applications requiring prolonged or intense light exposure, such as long-term imaging or single-molecule studies. While FAM azide has a slightly higher extinction coefficient, the enhanced photostability of R110 azide often translates to a more robust and longer-lasting signal in demanding applications.
Performance Characteristics
The selection of a fluorescent label is primarily guided by its photophysical properties. The following table summarizes the key performance metrics for R110 azide and FAM azide.
| Property | R110 Azide (6-isomer) | FAM Azide (6-isomer) |
| Excitation Maximum (λex) | 496 nm[1] | 494 nm[2] |
| Emission Maximum (λem) | 520 nm[1] | 520 nm[2] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹[1] | 75,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φf) | ~0.9 | ~0.9 |
| Relative Photostability | High | Low |
| Fluorescence Lifetime (τ) | 4.0 ns | 4.0 ns |
Key Insights:
-
Spectral Compatibility: With nearly identical excitation and emission maxima, both dyes can be used with standard green channel filter sets.
-
Brightness: Both R110 azide and FAM azide are exceptionally bright, boasting high quantum yields. FAM azide has a marginally higher extinction coefficient, suggesting slightly more efficient light absorption.
Experimental Protocols
The following is a generalized protocol for labeling alkyne-modified DNA with either R110 azide or FAM azide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Materials:
-
Alkyne-modified DNA
-
R110 azide or FAM azide (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (300 mM stock in water, freshly prepared)
-
Nuclease-free water
-
DMSO
-
Ethanol
-
Sodium acetate (3 M, pH 5.2)
Protocol:
-
Prepare the DNA: Dissolve the alkyne-modified DNA in nuclease-free water to a final concentration of 100 µM.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA. Vortex briefly to mix. This solution can be stored at -20°C for several weeks.
-
Set up the Labeling Reaction: In a separate microcentrifuge tube, combine the following in order:
-
Alkyne-modified DNA (to a final concentration of 10-50 µM)
-
R110 azide or FAM azide (4-10 molar equivalents over the DNA)
-
Catalyst premix (to a final concentration of 1 mM CuSO₄/THPTA)
-
Nuclease-free water to adjust the final volume.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM. Vortex the reaction mixture gently.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Precipitate the labeled DNA by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and resuspend in a suitable buffer. The labeled DNA can be further purified by HPLC or gel electrophoresis if required.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical structures of R110 azide and FAM azide and the general workflow for DNA labeling via click chemistry.
Conclusion
Both R110 azide and FAM azide are highly effective fluorescent probes for DNA labeling. For routine applications where photostability is not a primary concern, FAM azide offers excellent brightness and performance. However, for more demanding applications that involve extended imaging times or high-intensity illumination, the superior photostability of R110 azide makes it the more robust and reliable choice, ensuring a stronger and more persistent fluorescent signal. Researchers should select the azide that best aligns with their specific experimental requirements and instrumentation.
References
A Head-to-Head Comparison of R110 Azide and DyLight 488: A Guide to Photostability for Advanced Researchers
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of a dye with optimal photostability is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photophysical properties and photostability of two commonly used green-emitting fluorescent dyes: Rhodamine 110 (R110) azide and DyLight 488. While both are recognized for their high fluorescence and stability, this document delves into their key characteristics, provides detailed experimental protocols for direct comparison, and visualizes the workflows involved in their application and analysis.
Quantitative Data Summary
The following table summarizes the key photophysical properties of R110 azide and DyLight 488. These values are crucial for understanding the brightness and spectral compatibility of the dyes with various imaging systems.
| Property | R110 Azide | DyLight 488 |
| Excitation Maximum (nm) | ~496-502[1][2] | ~493[3][4] |
| Emission Maximum (nm) | ~520-527[1] | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~74,000-80,000 | ~70,000 |
| Fluorescence Quantum Yield (Φ) | ~0.9 | High (specific value not consistently reported) |
| General Photostability | High, more photostable than fluorescein | High |
| pH Sensitivity | Insensitive from pH 4 to 10 | Low (pH 4-9) |
Experimental Protocols
To empower researchers to make data-driven decisions based on their specific experimental conditions, two detailed protocols for assessing and comparing the photostability of R110 azide and DyLight 488 are provided below.
Protocol 1: Comparative Photostability Analysis using Time-Lapse Confocal Microscopy
This protocol is designed to evaluate the photostability of fluorescent dyes in a cellular context, providing a realistic assessment of their performance during imaging experiments.
Materials:
-
Confocal laser scanning microscope with a time-lapse imaging module
-
Cultured cells of interest grown on coverslips
-
Alkyne-modified biomolecule for labeling (e.g., via metabolic incorporation)
-
R110 azide and DyLight 488
-
Click chemistry reaction buffers (e.g., copper (II) sulfate, reducing agent)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
-
Antifade mounting medium
Procedure:
-
Cell Labeling:
-
Introduce an alkyne-modified substrate to the cell culture for metabolic incorporation into the biomolecule of interest.
-
Fix and permeabilize the cells as required for the target.
-
Perform a copper-catalyzed click reaction to conjugate either R110 azide or DyLight 488 to the alkyne-modified target. Ensure parallel experiments are conducted for each dye under identical conditions.
-
Wash the cells thoroughly with PBS to remove unreacted dye.
-
-
Sample Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Microscope Setup:
-
Select the appropriate laser line (e.g., 488 nm) and emission filters for both dyes.
-
Optimize and record the laser power, detector gain, and pinhole size to achieve a good initial signal-to-noise ratio. Crucially, these settings must remain constant for all samples being compared.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the stained cells.
-
Capture images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes). Maintain consistent imaging parameters throughout the acquisition.
-
-
Data Analysis:
-
Select multiple regions of interest (ROIs) within the cells for each time series.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region without cells.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both R110 azide and DyLight 488. A slower decay rate indicates higher photostability.
-
For a quantitative comparison, calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Determination of Photobleaching Quantum Yield in Solution
This method provides a quantitative measure of a dye's intrinsic photostability by determining its photobleaching quantum yield (Φp) relative to a known standard.
Materials:
-
Spectrophotometer
-
Fluorometer or a high-intensity light source (e.g., laser, arc lamp) with a narrow bandpass filter
-
Quartz cuvettes
-
R110 azide and DyLight 488
-
A reference dye with a known photobleaching quantum yield (e.g., Rhodamine 6G)
-
Appropriate solvent (e.g., ethanol, PBS)
-
Stir bar
Procedure:
-
Sample Preparation: Prepare dilute solutions of the test dyes (R110 azide, DyLight 488) and the reference dye in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.
-
Initial Absorbance Measurement: Record the initial absorbance spectrum of each sample solution.
-
Photobleaching:
-
Place the sample in the light path of the high-intensity source and irradiate it at the dye's absorption maximum.
-
Continuously stir the solution during irradiation to ensure uniform exposure.
-
-
Time-course Absorbance Measurements: At regular intervals, stop the irradiation and record the absorbance spectrum of the solution.
-
Data Analysis:
-
Plot the absorbance at the maximum absorption wavelength as a function of irradiation time.
-
Determine the initial rate of photobleaching (k) from the initial slope of this plot for each dye.
-
Calculate the photobleaching quantum yield (Φp) of the sample relative to the reference standard using the following equation: Φp,sample = Φp,ref * (k_sample / k_ref) * (ε_ref / ε_sample) where k is the initial photobleaching rate constant and ε is the molar extinction coefficient.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for labeling and photostability comparison.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
References
A Head-to-Head Comparison of R110 Azide and Other Rhodamine Dyes for Microscopy
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant of experimental success in microscopy. Rhodamine dyes, a family of exceptionally bright and photostable fluorophores, are mainstays in cellular imaging. This guide provides an objective comparison of Rhodamine 110 (R110) azide with other commonly used rhodamine derivatives—TAMRA, TRITC, Rhodamine B, and Rhodamine 123—to facilitate an informed decision for your specific microscopy needs.
This comparison guide delves into the key performance characteristics of these dyes, supported by quantitative data. Detailed experimental protocols for their primary applications are also provided, complete with workflow diagrams to ensure clarity and reproducibility.
Quantitative Performance at a Glance
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. The following table summarizes the key performance indicators for R110 and other prominent rhodamine dyes.
| Property | R110 (Rhodamine 110) | TAMRA (Tetramethylrhodamine) | TRITC (Tetramethylrhodamine Isothiocyanate) | Rhodamine B | Rhodamine 123 |
| Excitation Max (nm) | ~499 | ~546-556 | ~557 | ~555 | ~505-507 |
| Emission Max (nm) | ~521 | ~579-580 | ~576 | ~580 | ~529-534[1] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~81,000 | ~84,000-95,000[2] | ~100,000 | ~106,000 | ~85,200 |
| Quantum Yield (Φ) | ~0.85-0.90 | ~0.1 (in water)[2] | Good | ~0.31-0.70 (solvent dependent) | ~0.90[1] |
| Primary Application | Click Chemistry | Labeling Peptides/Oligonucleotides, FRET | Immunofluorescence | General Staining, Tracer Dye | Mitochondrial Staining |
| Photostability | High | Good[3] | Good | Moderate | High |
| pH Sensitivity | Relatively insensitive in physiological range | Relatively insensitive in physiological range | Relatively insensitive | pH-dependent fluorescence | Membrane potential-dependent |
In-Depth Comparison of Rhodamine Dyes
Rhodamine 110 (R110) Azide: As the parent rhodamine, R110 exhibits high fluorescence quantum yield, making it one of the brightest fluorophores in this class. Its azide functional group makes it an ideal tool for "click chemistry," a powerful and highly specific method for labeling biomolecules that have been modified to contain an alkyne group. This bioorthogonal ligation strategy allows for the precise labeling of target molecules in complex biological systems with minimal background fluorescence. R110 is known for its excellent photostability, which is crucial for demanding imaging applications such as super-resolution microscopy.
TAMRA (Tetramethylrhodamine): TAMRA is a widely used red-orange fluorescent dye. It is a popular choice for labeling peptides and oligonucleotides due to the presence of a carboxylic acid group that facilitates conjugation to primary amines. TAMRA is frequently employed as an acceptor in Förster Resonance Energy Transfer (FRET) pairs, often with a fluorescein-based donor. It exhibits good photostability and its fluorescence is relatively insensitive to pH in the physiological range, making it a reliable choice for quantitative imaging studies.
TRITC (Tetramethylrhodamine Isothiocyanate): TRITC is another red-orange fluorophore that has been a workhorse in fluorescence microscopy for decades. Its isothiocyanate group readily reacts with primary amines on proteins, making it a common choice for labeling antibodies for immunofluorescence applications. While it offers good brightness and photostability, newer dyes have been developed that offer improved performance in these areas.
Rhodamine B: Rhodamine B is a versatile and widely used fluorescent dye with a bright red fluorescence. It has been used in a variety of applications, from a tracer dye in water flow studies to a general stain in microscopy. However, its fluorescence is known to be pH-sensitive, which can be a limitation in biological experiments where pH may fluctuate. Its photostability is generally considered to be moderate.
Rhodamine 123: Rhodamine 123 is a cationic dye that specifically accumulates in mitochondria due to the mitochondrial membrane potential. This property makes it an excellent probe for staining and visualizing mitochondria in living cells. It exhibits a high quantum yield and good photostability. The fluorescence intensity of Rhodamine 123 is dependent on the mitochondrial membrane potential, and it can be used to monitor mitochondrial health and function.
Experimental Protocols and Workflows
To provide practical guidance, detailed protocols for the primary applications of these rhodamine dyes are outlined below.
R110 Azide Labeling via Click Chemistry
This protocol describes the labeling of alkyne-modified biomolecules in fixed cells using R110 azide via a copper-catalyzed click reaction.
Experimental Protocol:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 10 mM R110 azide in DMSO.
-
2 µL of 50 mM copper(II) sulfate.
-
4 µL of 250 mM sodium ascorbate (freshly prepared).
-
93 µL of PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for R110 (Excitation/Emission: ~499/~521 nm).
-
Immunofluorescence with TRITC-Conjugated Antibodies
This protocol outlines a standard indirect immunofluorescence procedure using a TRITC-conjugated secondary antibody.
Experimental Protocol:
-
Cell Preparation:
-
Culture, fix, and permeabilize cells as described in the R110 azide protocol.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to your target protein in the blocking buffer.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody (which recognizes the host species of the primary antibody) in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip and image using a fluorescence microscope with filters appropriate for TRITC (Excitation/Emission: ~557/~576 nm).
-
Mitochondrial Staining with Rhodamine 123
This protocol describes the staining of mitochondria in live cells using Rhodamine 123.
Experimental Protocol:
-
Cell Culture:
-
Culture cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µg/mL.
-
-
Staining:
-
Remove the culture medium from the cells and replace it with the Rhodamine 123 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed culture medium.
-
-
Imaging:
-
Image the live cells immediately using a fluorescence microscope with filters appropriate for Rhodamine 123 (Excitation/Emission: ~507/~529 nm).
-
Conclusion
The choice between R110 azide and other rhodamine dyes ultimately depends on the specific experimental requirements. R110 azide stands out for its application in click chemistry, offering a highly specific and bioorthogonal labeling strategy with a very bright and photostable fluorophore. For traditional immunofluorescence and peptide labeling, TAMRA and TRITC remain reliable choices, with TAMRA often favored for its good photostability and relative pH insensitivity. Rhodamine B, while historically significant, has limitations due to its pH sensitivity. Rhodamine 123 is the go-to dye for specifically visualizing mitochondria in living cells and assessing their functional state. By considering the quantitative data and experimental protocols presented in this guide, researchers can make a well-informed decision to select the most suitable rhodamine dye for their microscopy experiments, thereby enhancing the quality and reliability of their findings.
References
Quantum yield of R110 azide compared to other fluorophores
For researchers in cellular imaging, high-content screening, and flow cytometry, the selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. A key performance metric for a fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, enabling greater sensitivity and clarity in imaging and detection assays. This guide provides an objective comparison of the quantum yield of Rhodamine 110 (R110) azide with other widely used fluorophores, supported by experimental data and detailed methodologies.
Rhodamine 110 (R110) azide, a derivative of the highly fluorescent rhodamine dye, has emerged as a superior choice for applications requiring bright and photostable fluorescent probes. Its azide functional group allows for its covalent attachment to a wide range of molecules and materials via "click chemistry," a highly efficient and specific conjugation method.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield of a fluorophore is highly dependent on its molecular structure and the surrounding environment, including solvent polarity and viscosity. The data presented below summarizes the quantum yields of R110 azide and other common fluorophores in standard solvents.
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions |
| R110 azide, 6-isomer | 0.9 | Not specified |
| ATTO Rho110 azide | 0.85 | Not specified |
| Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH |
| Rhodamine B | ~0.31 - 0.7 | Water, Ethanol |
| Alexa Fluor 488 | 0.92 | Water |
| Alexa Fluor 647 | 0.33 | PBS |
| Cy3 | ~0.04 - 0.15 | Aqueous solutions |
| Cy5 | ~0.27 - 0.3 | Aqueous solutions |
As the data indicates, R110 azide exhibits a remarkably high quantum yield of 0.9, positioning it among the brightest commercially available green-emitting fluorophores[1]. This high quantum efficiency is a significant advantage in applications where signal-to-noise ratio is paramount. While some fluorophores like Alexa Fluor 488 also boast high quantum yields, R110 azide offers the additional versatility of click chemistry conjugation[2][].
Factors Influencing Fluorescence Quantum Yield
The quantum yield of a fluorophore is not an immutable property but is influenced by a variety of internal and external factors. Understanding these factors is crucial for optimizing experimental conditions and ensuring reliable fluorescence measurements.
Caption: Factors influencing fluorescence quantum yield.
Internal factors such as the rigidity of the molecular structure and the presence of electron-donating or -withdrawing substituents play a fundamental role in determining the intrinsic quantum yield. External factors, including the polarity and viscosity of the solvent, temperature, pH, and the presence of quenching agents, can significantly modulate the observed fluorescence intensity.
Experimental Protocol: Relative Quantum Yield Measurement
The quantum yield of a fluorescent molecule is typically determined using a comparative method, referencing a standard with a known quantum yield. This approach is experimentally straightforward and provides reliable results.
Principle
The relative quantum yield (Φ_sample) of a sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_std) with a known quantum yield, using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Workflow
The following diagram illustrates the typical workflow for measuring the relative fluorescence quantum yield of a sample.
Caption: Experimental workflow for relative quantum yield measurement.
Detailed Methodology
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For R110 azide, which has an absorption maximum around 496 nm and an emission maximum around 520 nm, fluorescein in 0.1 M NaOH (Φ = 0.925) is a suitable standard.
-
Preparation of Solutions:
-
Prepare a stock solution of both the sample and the standard in a high-purity solvent (e.g., ethanol or phosphate-buffered saline, PBS).
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
It is crucial to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard to ensure comparability.
-
The emission should be corrected for the wavelength-dependent response of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For each sample and standard concentration, calculate the quantum yield using the relative quantum yield equation.
-
To improve accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample can then be calculated from the ratio of the slopes.
-
Conclusion
R110 azide stands out as a premier fluorophore, offering an exceptional quantum yield that translates to superior brightness and sensitivity in a wide range of biological applications. Its compatibility with click chemistry provides a straightforward and robust method for labeling biomolecules, making it an invaluable tool for researchers seeking to push the boundaries of fluorescence-based detection and imaging. When selecting a fluorophore, it is essential to consider not only its intrinsic quantum yield but also the experimental conditions to ensure optimal performance.
References
Validating R110 Azide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of biomolecules is paramount. Rhodamine 110 (R110) azide has emerged as a valuable tool for fluorescently tagging biomolecules through bioorthogonal click chemistry. However, robust validation of this labeling, particularly for downstream applications like quantitative proteomics, requires rigorous analysis by mass spectrometry (MS). This guide provides an objective comparison of MS-based validation of R110 azide labeling with alternative approaches, supported by experimental data and detailed protocols.
The core of R110 azide labeling lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[1] This reaction forms a stable triazole linkage between the R110 azide fluorophore and an alkyne-modified biomolecule.[2] Mass spectrometry serves as the gold standard for confirming the successful incorporation of the R110 label, providing not only confirmation of the modification but also the potential to identify the specific site of labeling.[3]
Performance Comparison of Bioorthogonal Labeling Chemistries for MS Analysis
The choice of a bioorthogonal reaction for labeling and subsequent MS analysis is critical and often involves a trade-off between reaction kinetics, biocompatibility, and potential side reactions. While R110 azide relies on CuAAC, several alternative chemistries are available.
| Reaction | Reactants | Key Advantages for MS Analysis | Potential Considerations for MS Analysis |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., R110 azide) + Terminal Alkyne | High efficiency and fast kinetics, leading to robust labeling. The resulting triazole linkage is stable and generally does not interfere with peptide fragmentation.[4] | Requires a copper catalyst, which can be toxic to living cells and may need to be removed prior to MS analysis to avoid interference.[5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Copper-free, making it suitable for live-cell labeling. High biocompatibility. | Generally slower reaction kinetics compared to CuAAC. The bulky cyclooctyne tag may influence peptide ionization and fragmentation. |
| Staudinger Ligation | Azide + Phosphine | Copper-free and highly bioorthogonal. The resulting amide bond is identical to a native peptide bond. | Slower kinetics than CuAAC. The phosphine reagent can be susceptible to air oxidation. If a non-traceless phosphine is used, a phosphine oxide adduct will remain on the peptide. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., Trans-cyclooctene) | Exceptionally fast reaction kinetics. Highly bioorthogonal. | The tetrazine and alkene handles can be larger than the azide and alkyne groups. |
Experimental Protocols
Protocol 1: Validation of R110 Azide Labeling of Proteins by Bottom-Up Proteomics
This protocol outlines the general workflow for labeling proteins with R110 azide, preparing them for mass spectrometry analysis, and confirming the labeling.
1. Protein Labeling with R110 Azide via Click Chemistry:
-
Introduce an alkyne handle into the protein of interest: This can be achieved through metabolic labeling with an alkyne-containing amino acid analog (e.g., L-azidohomoalanine (AHA) is the azide, so an alkyne analog like propargylglycine would be used here) or by chemical modification of specific amino acid side chains.
-
Perform the CuAAC reaction:
-
To your alkyne-modified protein sample, add R110 azide.
-
Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
Add a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.
-
Incubate at room temperature to allow the reaction to proceed.
-
2. Sample Preparation for Mass Spectrometry:
-
Protein Precipitation: Precipitate the labeled protein using a method like acetone or trichloroacetic acid (TCA) precipitation to remove excess reagents.
-
Reduction and Alkylation: Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with MS analysis.
3. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides in the first stage (MS1) and then select and fragment specific peptides in the second stage (MS2) to obtain sequence information.
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Include the mass of the R110-triazole modification as a variable modification in your search parameters to identify R110-labeled peptides.
-
The presence of fragment ions corresponding to the peptide backbone and the R110-modified amino acid confirms successful labeling.
Visualizing the Workflow
Caption: Workflow for R110 azide labeling and MS validation.
Impact of Fluorescent Dyes on Mass Spectrometry Analysis
While fluorescent labels like R110 are excellent for imaging, their presence can influence MS analysis. The fragmentation behavior of peptides can be altered by the attached dye, potentially leading to less complex fragment ion patterns. This can sometimes make peptide identification more challenging. However, fluorescent modification has also been shown to improve the sensitivity of MALDI-PSD fragment spectra in some cases.
When analyzing R110-labeled peptides, it is crucial to consider the potential for in-source fragmentation of the dye itself. High-resolution mass spectrometry can be employed to distinguish between peptide fragments and dye-related ions.
Alternative Probes for Mass Spectrometry Validation
For applications where the primary goal is MS-based validation and quantification rather than fluorescence imaging, alternative azide probes can be considered.
| Probe Type | Key Advantages for MS Analysis |
| Biotin-Azide | Enables highly efficient enrichment of labeled peptides using streptavidin affinity chromatography, significantly reducing sample complexity before MS analysis. |
| Isotopically Labeled Azides (e.g., SILAC compatible) | Allows for quantitative comparison of protein synthesis or modification between different cell populations using stable isotope labeling by amino acids in cell culture (SILAC). |
| Small, Non-fluorescent Azides | Minimize potential interference with peptide ionization and fragmentation during MS analysis. |
Signaling Pathway Diagram: A General Bioorthogonal Labeling and Enrichment Strategy
Caption: Bioorthogonal labeling and enrichment for proteomics.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
R110 Azide 6-Isomer in FRET Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of fluorescent probes is critical for the success of FRET experiments. This guide provides a detailed comparison of R110 azide 6-isomer, a popular green-fluorescent dye, with its common alternatives, FAM (fluorescein) azide 6-isomer and DyLight 488 azide, for FRET applications. This comparison is based on their photophysical properties and suitability for various experimental setups.
Performance Comparison of Fluorescent Azide Probes
The selection of a donor fluorophore in a FRET experiment is dictated by several key parameters, including its fluorescence quantum yield, extinction coefficient, and spectral overlap with the acceptor. R110 azide 6-isomer, a rhodamine-based dye, is often chosen for its high quantum yield and photostability.[1][2] Below is a quantitative comparison of R110 azide 6-isomer with two common alternatives.
| Property | R110 Azide 6-Isomer | FAM Azide 6-Isomer | DyLight 488 Azide |
| Excitation Maximum (nm) | ~496[1] | ~494[1] | ~493[3] |
| Emission Maximum (nm) | ~520 | ~520 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~75,000 | ~70,000 |
| Fluorescence Quantum Yield (Φ) | ~0.90 | ~0.90 | Not specified for azide |
| Fluorescence Lifetime (τ) (ns) | ~4.0 (for Rhodamine 110) | ~4.0 (for Fluorescein) | ~4.1 (for Alexa Fluor 488*) |
| Key Advantages | High photostability compared to fluorescein. | Well-established, widely used. | High photostability. |
| Key Disadvantages | Prone to photobleaching and pH sensitivity. |
FRET Acceptor Pairs for R110 Azide 6-Isomer
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption. For R110 azide 6-isomer, with its emission maximum around 520 nm, several classes of acceptors are suitable.
Quencher Acceptors
For applications where the primary readout is the quenching of the donor fluorescence, non-fluorescent quenchers are ideal as they minimize background fluorescence.
| Quencher | Absorption Maximum (nm) | Key Features |
| DABCYL | ~453 | Broad absorption spectrum, effective quencher for many green to yellow fluorophores. |
| QSY® 7 | ~560 | Non-fluorescent diarylrhodamine quencher with strong absorption in the green-yellow region. |
| QSY® 9 | ~562 | Similar to QSY® 7, with good water solubility. |
Fluorescent Acceptors
For ratiometric FRET measurements, where the emission of both the donor and acceptor is monitored, a fluorescent acceptor is required.
| Acceptor | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) with Rhodamine 110 (Å) |
| Tetramethylrhodamine (TMR) | ~550 | ~575 | ~55-60 (Estimated) |
| Nile Blue | ~635 | ~670 | A study has demonstrated FRET between Rhodamine 110 and Nile Blue. |
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is dependent on the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. The R₀ for a given FRET pair can be calculated or found in published literature.
Experimental Protocols
Protocol 1: Labeling of Biomolecules using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with R110 azide 6-isomer.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
R110 azide 6-isomer, 10 mM stock solution in DMSO
-
Copper(II) sulfate (CuSO₄), 50 mM stock solution in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water
-
Sodium ascorbate, 100 mM stock solution in water (prepare fresh)
-
DMSO
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µM final concentration) with a 5-10 fold molar excess of R110 azide 6-isomer from the DMSO stock.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Verify the labeling efficiency by UV-Vis spectroscopy and/or mass spectrometry.
Protocol 2: FRET Measurement by Sensitized Emission
This protocol outlines a general procedure for measuring FRET efficiency using a fluorometer.
Materials:
-
Labeled donor-only sample
-
Labeled acceptor-only sample (if the acceptor is fluorescent)
-
Labeled donor-acceptor FRET sample
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Acquire Spectra:
-
Measure the emission spectrum of the donor-only sample by exciting at the donor's excitation maximum (e.g., 496 nm for R110).
-
If using a fluorescent acceptor, measure the emission spectrum of the acceptor-only sample by exciting at the donor's excitation maximum to determine direct acceptor excitation.
-
Measure the emission spectrum of the FRET sample by exciting at the donor's excitation maximum.
-
-
Correct for Crosstalk:
-
Subtract the contribution of direct acceptor excitation from the FRET sample's emission spectrum.
-
Correct for the donor's emission bleed-through into the acceptor's emission channel.
-
-
Calculate FRET Efficiency (E):
-
For a donor-quencher pair, FRET efficiency can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
For a donor-fluorescent acceptor pair, ratiometric FRET can be calculated from the ratio of acceptor to donor emission.
-
Visualizations
Experimental Workflow for FRET-based Protein Interaction Study
Caption: Workflow for a FRET experiment to study protein-protein interactions.
Signaling Pathway: GPCR Activation and G-Protein Coupling
Caption: GPCR activation leads to G-protein coupling, detectable by FRET.
References
A Comparative Guide to R110 Azide and its Alternatives for Bioorthogonal Labeling in Research
For researchers, scientists, and drug development professionals seeking robust and efficient fluorescent labeling reagents, Rhodamine 110 (R110) azide has emerged as a valuable tool in the realm of bioorthogonal chemistry. This guide provides a comprehensive comparison of R110 azide with its primary alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal probe for your specific research needs.
R110 azide is a green-fluorescent probe that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry."[1] These reactions allow for the precise and efficient labeling of biomolecules functionalized with an alkyne group. The resulting triazole linkage is highly stable, making R110 azide suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and glycobiology.[2][3]
Performance Comparison of Green Fluorescent Azide Probes
The selection of a fluorescent probe is critical for achieving a high signal-to-noise ratio and ensuring the reliability of experimental results. Key performance indicators for fluorescent probes include their spectral properties, quantum yield (a measure of fluorescence efficiency), and photostability (resistance to fading upon exposure to light). R110 azide is spectrally similar to other popular green-fluorescent dyes such as Fluorescein, Alexa Fluor® 488, and DyLight® 488.[1]
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, the following table summarizes the key photophysical properties of R110 azide and its common alternatives based on available data.
| Property | Rhodamine 110 (R110) Azide | Alexa Fluor® 488 Azide | DyLight® 488 Azide | Fluorescein Azide |
| Excitation Max (nm) | ~502[1] | ~495 | ~493 | ~495 |
| Emission Max (nm) | ~527 | ~519 | ~518 | ~515 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~74,000 | ~73,000 | ~70,000 | ~75,000 |
| Quantum Yield (Φ) | High (Rhodamines are known for high QY) | 0.92 | High (Generally comparable to Alexa Fluor 488) | ~0.92 (parent dye) |
| Photostability | Photostable | Highly photostable | Highly photostable | Prone to photobleaching |
| pH Sensitivity | pH-insensitive (pH 4-10) | pH-insensitive (pH 4-10) | pH-insensitive (pH 4-9) | pH-sensitive (fluorescence decreases in acidic conditions) |
Key Insights:
-
Rhodamine 110 Azide offers a good balance of brightness and photostability, making it a reliable choice for various imaging applications. Its pH insensitivity is a significant advantage over fluorescein.
-
Alexa Fluor® 488 Azide is widely regarded as a benchmark for green fluorescent probes due to its exceptional brightness (high quantum yield) and photostability.
-
DyLight® 488 Azide is another high-performance alternative with photophysical properties comparable to Alexa Fluor® 488, offering excellent brightness and photostability.
-
Fluorescein Azide , while a cost-effective option, suffers from lower photostability and pH sensitivity, which can limit its utility in quantitative and long-term imaging experiments.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are representative protocols for cell labeling using R110 azide via CuAAC and subsequent fluorescence microscopy.
Protocol 1: Labeling of Alkyne-Modified Biomolecules in Fixed Cells via CuAAC
This protocol outlines the general steps for labeling cells containing alkyne-modified biomolecules with R110 azide using a copper-catalyzed click reaction.
Materials:
-
Fixed cells on coverslips containing alkyne-modified biomolecules
-
R110 Azide
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash cells three times with wash buffer.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a 200 µL reaction volume per coverslip:
-
178 µL of PBS
-
4 µL of R110 Azide (from a 10 mM stock in DMSO, final concentration 200 µM)
-
10 µL of CuSO₄ (from a 20 mM stock in water, final concentration 1 mM)
-
2 µL of THPTA (from a 100 mM stock in water, final concentration 1 mM)
-
-
Vortex the mixture briefly.
-
Add 6 µL of freshly prepared Sodium Ascorbate (from a 100 mM stock in water, final concentration 3 mM) to initiate the reaction. Vortex immediately.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
Briefly rinse with PBS.
-
Mount the coverslip on a microscope slide using mounting medium containing DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for R110 (Excitation: ~490 nm, Emission: ~525 nm) and DAPI.
-
Protocol 2: Fluorescence Microscopy of R110 Azide Labeled Cells
This protocol provides general guidelines for imaging cells labeled with R110 azide.
Instrumentation:
-
Epifluorescence or confocal microscope equipped with:
-
A light source (e.g., mercury lamp, LED, or laser)
-
Excitation and emission filters suitable for R110 (e.g., a standard FITC/GFP filter set)
-
Objective lenses appropriate for the desired magnification and resolution
-
A sensitive camera (e.g., CCD or sCMOS)
-
Imaging Parameters:
-
Excitation: Use an excitation wavelength close to the absorption maximum of R110 (~502 nm), typically achieved with a 488 nm laser line or a corresponding filter.
-
Emission: Collect the fluorescence emission using a bandpass filter centered around the emission maximum of R110 (~527 nm).
-
Exposure Time/Laser Power: Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing photobleaching. It is recommended to use the lowest possible excitation power and exposure time that provides a clear signal.
-
Controls: Always include appropriate controls in your experiment:
-
No-alkyne control: Cells not treated with the alkyne-modified precursor but subjected to the same labeling procedure to assess background fluorescence.
-
No-azide control: Alkyne-modified cells subjected to the click reaction without the R110 azide to check for any autofluorescence or non-specific signal from other reagents.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key signaling pathway and workflows.
Conclusion
R110 azide is a robust and versatile fluorescent probe for bioorthogonal labeling applications. Its favorable photophysical properties, including good brightness, high photostability, and pH insensitivity, make it a strong candidate for a wide range of research applications. While premium alternatives like Alexa Fluor® 488 azide may offer superior performance in demanding applications, R110 azide provides a reliable and more cost-effective option for many experimental needs. The choice of the optimal probe will ultimately depend on the specific requirements of the experiment, including the desired signal intensity, the duration of imaging, and budgetary considerations. The provided protocols and comparative data serve as a valuable resource for researchers to make an informed decision and achieve high-quality, reproducible results in their studies.
References
Safety Operating Guide
Proper Disposal of R110 Azide, 6-Isomer: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like R110 azide, 6-isomer is a critical component of laboratory safety and responsible chemical management. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this fluorescent azide compound. Adherence to these procedures is paramount to mitigate risks of personal injury and environmental contamination.
This compound, a rhodamine-based fluorescent dye containing an azide functional group, requires careful management due to the inherent hazards associated with organic azides. These compounds can be energetic and potentially explosive under certain conditions, and their decomposition can be initiated by heat, shock, or friction. Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety Concerns and Handling
Before initiating any disposal procedure, it is crucial to observe the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice).
-
Ventilation: All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Keep this compound and its waste away from strong acids, heavy metals (e.g., copper, lead, brass), and halogenated solvents. Contact with acids can generate highly toxic and explosive hydrazoic acid. Azides can also react with metals to form highly shock-sensitive and explosive metal azides.[1]
-
Use of Proper Tools: Use non-metal spatulas (e.g., plastic or ceramic) for handling solid this compound to prevent the formation of explosive metal azides.
Disposal Procedures: Two Primary Options
There are two primary routes for the proper disposal of this compound waste: collection for hazardous waste disposal and chemical deactivation. The choice between these methods will depend on the quantity of waste, laboratory capabilities, and institutional policies.
Collection for Hazardous Waste Disposal (Recommended for Bulk Quantities)
This is the most straightforward and often the safest method, particularly for larger quantities of this compound waste or for commingled waste streams.
Step-by-Step Procedure:
-
Segregate Waste: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated and clearly labeled hazardous waste container.[1][2]
-
Use Appropriate Containers: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure screw-top cap. Avoid using metal containers or containers with metal-lined caps.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and any other chemical constituents present in the waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment bin away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
Chemical Deactivation: Reduction to a Stable Amine (For Small Quantities)
For small quantities of this compound waste, chemical deactivation via reduction of the azide to the corresponding amine is a viable option to render the waste non-hazardous before disposal. The Staudinger reaction, which utilizes triphenylphosphine (PPh₃), is a mild and effective method for this purpose.[3][4]
Experimental Protocol: Staudinger Reduction of this compound Waste
This procedure should be performed in a chemical fume hood with strict adherence to all safety precautions.
Materials:
-
Waste solution containing a known or estimated quantity of this compound.
-
Triphenylphosphine (PPh₃).
-
An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., tetrahydrofuran (THF) or ethanol).
-
Stir plate and stir bar.
-
Round-bottom flask or other suitable reaction vessel.
Procedure:
-
Quantify the Azide: Determine the approximate molar quantity of this compound in the waste solution.
-
Prepare the Reaction: In a suitable reaction vessel, dissolve the this compound waste in a sufficient volume of an appropriate solvent.
-
Add Triphenylphosphine: With stirring, add a slight excess (approximately 1.1 to 1.2 molar equivalents) of triphenylphosphine to the solution. The reaction is typically carried out at room temperature.
-
Reaction Time: Allow the reaction to stir for a minimum of 2 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution (if observable) or by analytical techniques such as thin-layer chromatography (TLC) if a more rigorous confirmation of reaction completion is required.
-
Hydrolysis: After the initial reaction is complete, add water to the reaction mixture to hydrolyze the resulting aza-ylide to the corresponding amine and triphenylphosphine oxide. Stir for an additional 30 minutes.
-
Final Disposal: Once the azide has been completely converted to the amine, the resulting solution can be collected as non-azide hazardous waste. Consult your institution's guidelines for the proper disposal of the final reaction mixture, which will contain the rhodamine amine, triphenylphosphine oxide, and the reaction solvent.
| Parameter | Hazardous Waste Collection | Chemical Deactivation (Staudinger Reduction) |
| Applicability | Recommended for all quantities, especially bulk. | Suitable for small, well-characterized quantities. |
| Primary Reagent | N/A | Triphenylphosphine (PPh₃) |
| Stoichiometry | N/A | ~1.1 - 1.2 equivalents of PPh₃ per equivalent of azide |
| Reaction Time | N/A | > 2 hours |
| Temperature | N/A | Room Temperature |
| Key Byproducts | N/A | Triphenylphosphine oxide, Nitrogen gas |
| Final Waste Stream | This compound in a designated container. | R110 amine, triphenylphosphine oxide, and solvent. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling R110 azide, 6-isomer
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of R110 azide, 6-isomer. Organic azides are energetic compounds that require strict adherence to safety protocols to mitigate risks of explosion and toxicity. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.
I. Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound, as an organic azide, is a potentially explosive and toxic substance. The primary hazards include detonation from shock, friction, or heat, and acute toxicity upon ingestion, inhalation, or skin absorption.
Engineering Controls:
-
All manipulations of this compound must be conducted in a certified chemical fume hood.
-
A blast shield should be used as a barrier between the researcher and the experimental setup, especially when working with the solid compound or on a larger scale.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-glove with nitrile gloves. For higher-risk operations, consider a silver shield liner beneath the outer glove. | Provides a barrier against skin absorption, a primary route of exposure for azides. Double-gloving offers additional protection in case of a tear in the outer glove. |
| Eye Protection | Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles. | Protects against splashes of solutions and potential projectiles in the event of a sudden decomposition or explosion. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Prevents skin contact with the compound. |
| Respiratory | Not generally required when working in a properly functioning chemical fume hood. | The fume hood provides adequate ventilation to prevent inhalation of any dust or vapors. |
II. Quantitative Data
| Property | Value |
| CAS Number | 1622395-29-2 |
| Molecular Formula | C₂₄H₂₀N₆O₄ |
| Molecular Weight | 456.45 g/mol |
| Appearance | Violet powder / yellow solution |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
| Excitation Maximum (λex) | ~496 nm |
| Emission Maximum (λem) | ~520 nm |
| Molar Extinction Coefficient | ~80,000 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield | ~0.9 |
| Storage | Store at -20°C in the dark. Avoid prolonged exposure to light.[1][2] |
III. Operational Plan: Handling and Experimental Protocol
Safe Handling Practices:
-
Avoid Shock and Friction: Do not grind, scrape, or subject the solid material to sudden impact.
-
Use Appropriate Tools: Use plastic or ceramic spatulas for handling the solid. Metal spatulas can form shock-sensitive metal azides.[3]
-
Avoid Incompatible Materials:
-
Acids: Keep away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.
-
Heavy Metals: Avoid contact with metals such as copper, lead, silver, and mercury, as this can form dangerously explosive heavy metal azides. This includes plumbing; never dispose of azide waste down the drain.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[4][5]
-
-
Work on a Small Scale: Whenever possible, work with the minimum quantity of the azide necessary for the experiment.
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol outlines a general method for labeling an alkyne-containing biomolecule with this compound. This procedure should be optimized for your specific application. All steps involving the handling of this compound must be performed in a chemical fume hood behind a blast shield.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in nuclease-free water)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 1 M in nuclease-free water, freshly prepared)
Procedure:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare the R110 Azide Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule solution.
-
This compound stock solution (typically 2-5 molar equivalents over the alkyne).
-
Copper ligand solution (e.g., THPTA).
-
Copper(II) sulfate solution.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of the reactants will need to be optimized.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled biomolecule from the reaction components using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
IV. Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Waste Collection:
-
All waste containing this compound (including solutions, contaminated consumables like pipette tips and gloves, and rinse solvents) must be collected in a dedicated, clearly labeled hazardous waste container.
-
The waste container must be made of a non-metallic material (e.g., glass or plastic) with a screw-top cap.
-
The waste must be segregated from other waste streams, especially acidic waste.
Chemical Deactivation (Quenching): For residual azide in a reaction mixture, chemical deactivation is the preferred method before collection as hazardous waste. This should only be performed by trained personnel. A common method is reduction with triphenylphosphine.
General Quenching Procedure:
-
Cool the reaction mixture in an ice bath within the fume hood.
-
Slowly add a solution of a reducing agent, such as triphenylphosphine (in a non-halogenated solvent), to the stirring reaction mixture. The reaction is typically exothermic and will evolve nitrogen gas.
-
Continue stirring until gas evolution ceases.
-
Collect the quenched solution in the designated azide hazardous waste container.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous azide waste.
V. Mandatory Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Procedures for this compound Incidents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
